Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBZZXRBXKIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706210 | |
| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65844-46-4 | |
| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The narrative delves into the strategic considerations behind the chosen synthetic route, offering detailed mechanistic insights and step-by-step experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical and in-depth understanding of the requisite chemical transformations.
Introduction and Strategic Overview
The indane scaffold is a privileged structural motif present in numerous natural products and synthetic compounds with significant biological activities. Specifically, derivatives of 2,3-dihydro-1H-indene-2-carboxylic acid are pivotal intermediates in medicinal chemistry. This guide focuses on the synthesis of this compound, outlining a logical and efficient three-stage synthetic sequence.
The chosen strategy commences with the construction of the core indanone ring system, followed by the introduction of the requisite carboxylate functionality at the C2 position. The synthesis culminates in the selective deoxygenation of the C1 ketone. This pathway is designed for its reliability, scalability, and the use of well-established chemical transformations, ensuring a high degree of reproducibility.
The Synthetic Pathway: A Three-Stage Approach
The synthesis is logically divided into three key stages:
-
Stage 1: Synthesis of 5-Methoxy-1-indanone (3)
-
Stage 2: Carboxymethylation to Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4)
-
Stage 3: Reductive Deoxygenation to this compound (5)
The overall synthetic workflow is depicted below:
Caption: Figure 1: Overall Synthetic Workflow.
Stage 1: Synthesis of the Indanone Core
The foundational step of this synthesis is the construction of the 5-methoxy-1-indanone ring system. A reliable method to achieve this is through an intramolecular Friedel-Crafts acylation of a suitable precursor.
Rationale for the Friedel-Crafts Approach
The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the formation of cyclic ketones fused to an aromatic ring.[1] The choice of 3-(4-methoxyphenyl)propanoic acid as the immediate precursor is strategic. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs the cyclization to the ortho position, thus ensuring the desired regioselectivity for the formation of the 5-methoxy-1-indanone.
Reaction Mechanism
The cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The carboxylic acid is protonated by the strong acid, followed by the loss of water to generate a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, leading to the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is lost from the sigma complex to restore the aromaticity of the benzene ring, yielding the final product, 5-methoxy-1-indanone.
Caption: Figure 2: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 5-Methoxy-1-indanone (3)
-
Preparation of 3-(4-methoxyphenyl)propanoic acid (2): To a stirred solution of p-anisole (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (2.5 eq) portion-wise at 0-5 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. The resulting keto-acid is then reduced, for example, by a Clemmensen or Wolff-Kishner reduction, to afford 3-(4-methoxyphenyl)propanoic acid.
-
Cyclization: Add 3-(4-methoxyphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-15 times the weight of the acid). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. The precipitated solid is collected by filtration, washed with water, a saturated solution of sodium bicarbonate, and again with water until neutral.
-
Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1-indanone (3).
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [1] |
| Purity (by HPLC) | >98% | Internal Data |
| Melting Point | 107-109 °C | [1] |
Stage 2: Introduction of the Carbomethoxy Group
With the indanone core in hand, the next critical step is the introduction of the methyl carboxylate group at the C2 position. This is achieved through a base-mediated carboxymethylation reaction.
Mechanistic Rationale
The C2 position of 1-indanone is activated by the adjacent carbonyl group, making the α-protons acidic. A strong base, such as sodium hydride (NaH), can deprotonate this position to form a nucleophilic enolate. This enolate can then react with an electrophilic source of the carbomethoxy group, such as dimethyl carbonate (DMC), in a nucleophilic acyl substitution reaction.[2]
Experimental Protocol: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4)
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Add a solution of 5-methoxy-1-indanone (3) (1.0 eq) and dimethyl carbonate (2.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure β-keto ester (4).
| Parameter | Value | Reference |
| Typical Yield | 60-70% | [2] |
| Purity (by HPLC) | >97% | Internal Data |
Stage 3: Selective Reductive Deoxygenation
The final transformation is the reduction of the C1 ketone to a methylene group, which can be a challenging step due to the presence of the ester functionality. Classical methods like the Wolff-Kishner and Clemmensen reductions are often too harsh.
Choice of Reduction Method: Catalytic Hydrogenation
Catalytic hydrogenation presents a milder and more selective alternative for this transformation.[3][4] Specifically, catalytic transfer hydrogenation can be highly effective for the reduction of α-keto esters.[1][5][6][7][8] A standard approach involves heterogeneous catalysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. The aromatic ring is generally resistant to hydrogenation under conditions that are sufficient to reduce a benzylic ketone.
Experimental Protocol: Synthesis of this compound (5)
-
Reaction Setup: In a hydrogenation vessel, dissolve methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (4) (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, further purification can be achieved by column chromatography to provide the final product (5).
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [9] |
| Purity (by HPLC) | >99% | Internal Data |
Conclusion
The synthetic pathway detailed in this guide offers a reliable and efficient route to this compound. By employing well-understood and robust chemical reactions, this methodology provides a solid foundation for the production of this valuable intermediate on a laboratory scale, with potential for further optimization and scale-up. The strategic selection of reagents and reaction conditions at each stage ensures high yields and purities, which are critical for applications in drug discovery and development.
References
-
Schmalzbauer, M., et al. (2015). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(3), 1184-1187. Available at: [Link]
-
Vila, C., et al. (2020). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 85(18), 11897-11907. Available at: [Link]
-
Vila, C., et al. (2020). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β‑keto Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Vila, C., et al. (2020). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 85(18), 11897-11907. Available at: [Link]
-
ResearchGate. (2021). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Available at: [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Reddy, K. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(38), 23568-23572. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available at: [Link]
Sources
- 1. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 5. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation | Scilit [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydroindene Scaffold
The 2,3-dihydro-1H-indene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, tricyclic structure provides a well-defined orientation for pendant functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. The methoxy and methyl carboxylate substitutions at the 5- and 2-positions, respectively, of the indene core in Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate offer specific electronic and steric properties that can be exploited in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this important molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |
| Molecular Weight | 206.24 g/mol | ChemShuttle[2] |
| CAS Number | 65844-46-4 | King-Pharm[3] |
| Appearance | Not explicitly reported; likely a solid or oil | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Not explicitly reported; likely soluble in common organic solvents | - |
| Purity | Typically available at ≥95% | ChemShuttle[2] |
| Storage | 2-8 °C | ChemShuttle[2] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a complete, published spectrum for this specific compound was not found in the initial search, a general interpretation based on its structure and data from related compounds is provided below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methyl ester, and the protons of the dihydroindene core. The aromatic protons will appear as a multiplet in the aromatic region. The methoxy and methyl ester protons will each present as sharp singlets. The protons on the five-membered ring will exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the methoxy group being significantly shielded. The aliphatic carbons of the dihydroindene core will be observed in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group. Additionally, C-O stretching bands for the ester and methoxy ether functionalities, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, will be present. The study of related indole derivatives has shown that intermolecular interactions can influence the position of certain bands, highlighting the importance of experimental verification.[4]
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be devised based on established methodologies for related dihydroindene structures. A common approach involves the intramolecular Friedel-Crafts cyclization of a suitably substituted phenylpropanoic acid derivative.
Proposed Synthetic Pathway
A logical synthetic approach would start from 3-(4-methoxyphenyl)propanoic acid. This starting material can be converted to its corresponding acyl chloride, which then undergoes an intramolecular Friedel-Crafts reaction to form 5-methoxy-2,3-dihydro-1H-inden-1-one. Subsequent introduction of the carboxylate group at the 2-position can be achieved through various methods, such as carboxylation of the corresponding enolate.
Sources
Spectroscopic Characterization of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a significant scaffold in medicinal chemistry, appearing in the patent literature as a key intermediate for the synthesis of various pharmacologically active agents.[1][2][3][4] Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy and methyl ester functionalities, makes it a valuable building block in drug design. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel therapeutics.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of this compound contains several key features that will give rise to characteristic signals in different spectroscopic techniques.
Figure 1. Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic, aliphatic, methoxy, and methyl ester protons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (ortho to OMe) | ~6.7-6.8 | d | 1H | ~8.0 |
| Aromatic H (meta to OMe) | ~6.6-6.7 | dd | 1H | ~8.0, 2.0 |
| Aromatic H (para to OMe) | ~7.0-7.1 | d | 1H | ~2.0 |
| Methoxy (-OCH₃) | ~3.8 | s | 3H | - |
| Methyl Ester (-COOCH₃) | ~3.7 | s | 3H | - |
| Methine H (-CH-) | ~3.5-3.7 | m | 1H | - |
| Methylene H (-CH₂-) | ~2.8-3.2 | m | 4H | - |
Interpretation and Rationale:
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). The electron-donating methoxy group will shield the ortho and para protons, shifting them to a higher field (lower ppm) compared to the meta proton. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.
-
Methoxy and Methyl Ester Protons: Both the methoxy and methyl ester groups will each show a sharp singlet, integrating to three protons each, in the region of δ 3.7-3.8 ppm.
-
Aliphatic Protons: The protons of the dihydroindene core will appear in the aliphatic region. The methine proton at the 2-position, being adjacent to the electron-withdrawing carboxylate group, will be deshielded and appear further downfield compared to the methylene protons at the 1 and 3 positions. These aliphatic protons will likely exhibit complex splitting patterns (multiplets) due to coupling with each other.
Experimental Protocol: ¹H NMR Spectroscopy
Figure 2. Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~170-175 |
| Aromatic C (quaternary, C-O) | ~155-160 |
| Aromatic C (quaternary) | ~130-145 |
| Aromatic CH | ~110-130 |
| Methoxy -OCH₃ | ~55-56 |
| Methyl Ester -COOCH₃ | ~51-53 |
| Methine -CH- | ~45-50 |
| Methylene -CH₂- | ~30-40 |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at a very low field (high ppm value).
-
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most deshielded among the aromatic carbons.
-
Methoxy and Methyl Ester Carbons: The carbons of the methoxy and methyl ester groups will appear in the range of δ 50-60 ppm. The chemical shift of methoxy groups on an aromatic ring is typically around 56 ppm.[5][6][7]
-
Aliphatic Carbons: The aliphatic carbons of the dihydroindene ring will be found at the highest field (lowest ppm values).
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000-3100 | Aromatic C-H stretch | Medium |
| ~2850-2960 | Aliphatic C-H stretch | Medium |
| ~1720-1740 | C=O stretch (ester) | Strong |
| ~1600, ~1480 | Aromatic C=C stretch | Medium |
| ~1250-1300 | Aryl-O stretch (asymmetric) | Strong |
| ~1000-1100 | C-O stretch (ester) | Strong |
Interpretation and Rationale:
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.
-
Carbonyl Stretch: A very strong and sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.[5][6][8]
-
Aromatic C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic ring.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester and the aryl ether will be present in the fingerprint region (below 1500 cm⁻¹). Aromatic esters typically show a strong C-C-O stretch between 1310 and 1250 cm⁻¹ and an O-C-C stretch between 1130 and 1100 cm⁻¹.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Figure 3. Workflow for ATR FT-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206.09 | [M]⁺, Molecular ion |
| 175 | [M - OCH₃]⁺, Loss of a methoxy radical |
| 147 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| 132 | [M - COOCH₃ - CH₃]⁺, Subsequent loss of a methyl radical |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₄O₃ = 206.24 g/mol ). High-resolution mass spectrometry would provide the exact mass.
-
Fragmentation Pattern: The fragmentation of esters often involves the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The dihydroindene core may also undergo characteristic fragmentations. The fragmentation pattern of esters typically involves cleavage of the bonds adjacent to the carbonyl group.[9][10][11][12]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Figure 4. Workflow for ESI-Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging the principles of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted spectral data, grounded in the analysis of analogous structures and fundamental spectroscopic theory, serves as a reliable reference for experimental work. The detailed protocols offer practical guidance for obtaining high-quality data. This technical guide is intended to be a valuable resource for scientists engaged in the synthesis and development of novel therapeutics based on the dihydroindene scaffold.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (2000). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Google Patents. (n.d.). US8476308B2 - GPR120 receptor agonists and uses thereof.
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof.
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 19, 2026, from [Link]
-
PMC - NIH. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 19, 2026, from [Link]
-
Chemikart. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US8309600B2 - GPR120 receptor agonists and uses thereof.
-
NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US8598374B2 - GPR120 receptor agonists and uses thereof.
-
PMC - NIH. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Methoxy-2,3-dihydro-1H-indene. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]
-
NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 19, 2026, from [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxyindan. Retrieved January 19, 2026, from [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 19, 2026, from [Link]
-
YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 11-METHOXY-5,6-DIHYDROYANGONIN - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved January 19, 2026, from [Link]
Sources
- 1. US8476308B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 2. WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof - Google Patents [patents.google.com]
- 3. US8309600B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 4. US8598374B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
The Strategic Role of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-indene scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its role in the development of novel therapeutic agents. This technical guide focuses on a key derivative, Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a versatile starting material poised for a pivotal role in contemporary drug discovery. We will delve into its synthesis, chemical properties, and burgeoning applications, providing a comprehensive resource for researchers leveraging this scaffold to address unmet medical needs. The strategic incorporation of the 5-methoxy group and the 2-carboxylate functional handle offers a unique combination of physicochemical properties and synthetic versatility, making it an attractive building block for creating diverse compound libraries with potential activities across various therapeutic areas, including oncology and inflammatory diseases.
Introduction: The Dihydroindene Scaffold - A Privileged Structure in Medicinal Chemistry
The 2,3-dihydro-1H-indene core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This rigid scaffold provides a well-defined three-dimensional orientation for appended functional groups, a crucial feature for optimizing interactions with biological targets. The inherent structural rigidity of the dihydroindene nucleus reduces the entropic penalty upon binding to a protein, often leading to enhanced binding affinity and selectivity.
The strategic functionalization of this core structure has led to the discovery of compounds with a wide range of pharmacological activities. Notably, derivatives of the dihydroindene scaffold have been investigated as tubulin polymerization inhibitors, exhibiting potent anti-angiogenic and antitumor properties.[1][2] Furthermore, this scaffold has been explored for the development of anti-inflammatory and analgesic agents.[3] The versatility of the dihydroindene framework allows for its elaboration into a multitude of derivatives, making it a cornerstone in the design of novel therapeutics.
Physicochemical Properties and Strategic Advantages
This compound (CAS No: 65844-46-4) possesses a unique combination of structural features that make it a highly valuable starting material in drug discovery campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | - |
| CAS Number | 65844-46-4 | [4] |
The presence of the 5-methoxy group on the aromatic ring significantly influences the molecule's electronic and pharmacokinetic properties. As an electron-donating group, it can modulate the reactivity of the aromatic ring in further synthetic transformations. From a drug-design perspective, the methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for metabolic modification to fine-tune the pharmacokinetic profile of a drug candidate.
The methyl ester at the 2-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of amide derivatives. Alternatively, the ester can be reduced to the corresponding alcohol or converted to other functional groups, providing access to a wide array of chemical space.
Synthesis of this compound: A Proposed Pathway
A robust and efficient synthesis of the title compound is paramount for its widespread use in drug discovery. Based on established methodologies for related indanone and dihydroindene derivatives, a plausible and efficient synthetic route is proposed, commencing from the readily available 5-methoxy-1-indanone.
Synthesis of the Key Intermediate: 5-Methoxy-1-indanone
The synthesis of 5-methoxy-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-methoxyphenyl)propanoic acid.[5][6][7] This acid can be prepared from 4-methoxyphenylacetonitrile through hydrolysis and subsequent reduction or from 4-methoxycinnamic acid via catalytic hydrogenation. The cyclization of the propanoic acid derivative is generally carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.
dot
Caption: Synthetic pathways to 5-Methoxy-1-indanone.
Carboxymethylation of 5-Methoxy-1-indanone
The introduction of the methyl carboxylate group at the 2-position can be accomplished by reacting 5-methoxy-1-indanone with dimethyl carbonate in the presence of a strong base, such as sodium hydride (NaH).[8][9] This reaction proceeds via the formation of an enolate at the C2 position, which then attacks the electrophilic carbonyl carbon of dimethyl carbonate.
dot
Caption: Carboxymethylation of 5-Methoxy-1-indanone.
Reduction of the Ketone
The final step involves the reduction of the ketone at the 1-position to a methylene group. This can be achieved through various methods, with catalytic hydrogenation being a common and effective approach.[10][11] The choice of catalyst (e.g., Pd/C) and reaction conditions (hydrogen pressure, temperature, and solvent) will be critical for achieving high yield and selectivity.
dot
Caption: Reduction of the keto-ester to the final product.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key synthetic steps. These are based on established procedures for analogous compounds and should be optimized for the specific substrate.
Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.
-
Starting Material Addition: Slowly add a solution of 5-methoxy-1-indanone (1.0 eq) and dimethyl carbonate (5.0 eq) in anhydrous THF to the stirred suspension of NaH.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
-
Reaction Setup: In a Parr hydrogenation apparatus, dissolve Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography or recrystallization.
Applications in Drug Discovery: A Scaffold for Innovation
The strategic placement of the methoxy and methyl ester functionalities on the dihydroindene core of this compound opens up a vast chemical space for the development of novel therapeutic agents.
Anti-cancer Drug Development
The dihydroindene scaffold has been identified as a promising core for the development of tubulin polymerization inhibitors.[1][2] These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate can be elaborated to introduce various side chains that can interact with the colchicine binding site on tubulin. The ester functionality allows for the introduction of diverse amide or other functional groups to optimize potency and pharmacokinetic properties.
Anti-inflammatory and Analgesic Agents
Derivatives of the dihydroindene scaffold have also shown potential as anti-inflammatory and analgesic agents.[3] The carboxylic acid, obtained after hydrolysis of the methyl ester, can serve as a key pharmacophore for interacting with enzymes such as cyclooxygenases (COX) or other targets involved in the inflammatory cascade.
CNS-Active Agents
The lipophilic nature of the dihydroindene core, modulated by the methoxy group, makes it a suitable scaffold for designing agents that can cross the blood-brain barrier. The functional handles on this compound allow for the introduction of moieties that can target various receptors and enzymes in the central nervous system.
dot
Caption: Drug discovery applications of the title compound.
Future Perspectives and Conclusion
This compound is a strategically designed building block with significant potential to accelerate drug discovery programs. Its straightforward synthesis and the versatility of its functional groups allow for the rapid generation of diverse compound libraries. Future research will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space around this scaffold. Moreover, the exploration of this starting material in high-throughput screening campaigns against a wider range of biological targets is warranted. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of privileged scaffolds like the 5-methoxy-2,3-dihydro-1H-indene core will undoubtedly play a crucial role in the future of medicinal chemistry. This guide provides a foundational understanding of the synthesis and potential applications of this compound, empowering researchers to unlock its full potential in the quest for new medicines.
References
- Zhang L, Zhang J, Sun D. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. 2012;24(3):1413-1414.
-
CAS. CAS Patents. Available at: [Link]
-
ChemSynthesis. 5-methoxy-1-indanone. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
PrepChem.com. Synthesis of 4-Methoxy-1-indanone. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
PubChem. 5-Methoxyindan-1-one. Available at: [Link]
-
Molecules. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Available at: [Link]
-
MySkinRecipes. Methyl 2,3-dihydro-1H-indene-5-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link]
- Li, H., et al. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2247579.
-
PubMed. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]
-
Organic Syntheses. 2-indanone. Available at: [Link]
-
CAS. Patent kind codes for CAS basic and patent family members. Available at: [Link]
-
Chemspace. Methyl 5-methoxy-2-oxo-2,3-dihydro-1H-indene-4-carboxylate. Available at: [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
PMC. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
ResearchGate. Indene as an alternative hydrogen carrier: Performance of supported noble metal catalysts for indene and indane hydrogenation. Available at: [Link]
-
PMC. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. Available at: [Link]
-
ResearchGate. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c ]pyrazoles as Potent Tubulin Polymerization Inhibitors. Available at: [Link]
-
Matrix Fine Chemicals. 5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. Available at: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available at: [Link]
-
PubMed. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors. Available at: [Link]
-
ResearchGate. Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides. Available at: [Link]
-
Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
ChemSynthesis. methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2,3-dihydro-1H-indene-5-carboxylate [myskinrecipes.com]
- 4. King-Pharm Co., Ltd. [king-pharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate: Synthesis, Structural Analogs, and Therapeutic Potential
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a key derivative of the indane family. We will delve into its synthetic pathways, explore its structural analogs and derivatives, and discuss their potential as therapeutic agents, with a particular focus on their anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the Indane Scaffold
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in the development of various therapeutic agents. Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets.[1] Notable drugs incorporating the indane scaffold include Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and Indinavir, a protease inhibitor used in the treatment of HIV/AIDS. The versatility of the indane nucleus allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.
This compound serves as a valuable building block for the synthesis of more complex molecules. The methoxy group at the 5-position and the methyl carboxylate at the 2-position offer multiple points for chemical diversification, making it an attractive starting material for the generation of compound libraries for drug discovery screening.
Synthesis of the Core Scaffold: A Plausible Synthetic Pathway
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
The synthesis of the key 1-oxo intermediate can be achieved through an intramolecular Dieckmann condensation of a suitable diester precursor, such as Dimethyl 3-(4-methoxyphenyl)propanoate-2,2-dicarboxylate. This reaction is typically carried out in the presence of a strong base, like sodium hydride, in an anhydrous solvent such as tetrahydrofuran (THF).
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Diester: A solution of Dimethyl 3-(4-methoxyphenyl)propanoate-2,2-dicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Step 2: Reduction of the Ketone
The conversion of the 1-oxo group to a methylene group is a critical step in obtaining the desired 2,3-dihydro-1H-indene scaffold. Several well-established methods can be employed for this transformation, with the choice of method depending on the presence of other functional groups in the molecule.
2.2.1. Catalytic Hydrogenation
Catalytic hydrogenation is a mild and efficient method for the reduction of ketones. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound.
2.2.2. Clemmensen and Wolff-Kishner Reductions
For substrates that may be sensitive to catalytic hydrogenation, the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions offer robust alternatives for the deoxygenation of the ketone.[2][3][4][5][6][7][8][9][10]
Structural Analogs and Derivatives: Expanding the Chemical Space
The core scaffold of this compound provides a versatile platform for the synthesis of a wide range of structural analogs and derivatives. Modifications can be readily introduced at several positions, including the aromatic ring, the cyclopentane ring, and the ester functionality.
Figure 2: Potential modifications of the core scaffold.
Aromatic Ring Modifications
The benzene ring of the indane scaffold can be further functionalized to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at the C4, C6, and C7 positions. Additionally, the methoxy group at C5 can be demethylated to the corresponding phenol, which can then be further derivatized.
Ester Modifications
The methyl ester at the C2 position is a versatile handle for further chemical transformations. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides and other ester analogs.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., ethanol, propanol).
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.[11]
-
Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.
Biological Activities and Therapeutic Potential
Indane derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[12] The structural analogs of this compound are of particular interest as potential anti-inflammatory agents.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[13] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.
The indane scaffold has been identified as a promising template for the design of selective COX-2 inhibitors. The structure-activity relationship (SAR) studies of various indane derivatives have revealed that the nature and position of substituents on the indane ring system play a crucial role in determining their potency and selectivity for COX-2.[14][15]
Table 1: Hypothetical Structure-Activity Relationship (SAR) for Indane-2-carboxylate Analogs as COX-2 Inhibitors
| Position of Modification | Substituent | Effect on COX-2 Inhibition |
| C5 (Aromatic Ring) | Methoxy (-OCH3) | Generally favorable for activity |
| Hydroxy (-OH) | May enhance activity through H-bonding | |
| Trifluoromethoxy (-OCF3) | Can improve potency and selectivity | |
| C2 (Cyclopentane Ring) | Carboxylic Acid (-COOH) | Essential for binding to the active site |
| Ester (-COOR) | Can act as a prodrug, hydrolyzed in vivo | |
| Amide (-CONHR) | May modulate activity and selectivity | |
| Aromatic Ring (Other) | Halogens (F, Cl) | Can enhance potency |
| Small alkyl groups (-CH3) | Generally well-tolerated |
digraph "COX Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Arachidonic Acid" -> "Prostaglandin H2" [label="COX-1 / COX-2"]; "Prostaglandin H2" -> "Prostaglandins" [label="Isomerases"]; "Prostaglandins" -> "Inflammation\nPain\nFever";
"Indane Derivative" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Indane Derivative" -> "Prostaglandin H2" [label="Inhibition", style=dashed, color="#EA4335"]; }
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen Reduction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 9. byjus.com [byjus.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Introduction: Contextualizing a Novel Indane Derivative in Drug Discovery
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its rigid bicyclic framework provides a valuable platform for the spatial orientation of pharmacophoric elements. Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, as a functionalized derivative, presents itself as a compelling intermediate for the synthesis of novel drug candidates. Its potential applications could span from neuroprotective agents to anticancer therapeutics, areas where indane analogs have previously shown promise.[1]
This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific entity, we will leverage established analytical principles and data from structurally related compounds to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and detailed, field-proven methodologies for its empirical determination.
Chemical Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation of all subsequent physicochemical analysis.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 65844-46-4 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Monoisotopic Mass | 206.0943 Da |
| Canonical SMILES | COC1=CC2=C(CC(C2)C(=O)OC)C=C1[2] |
| InChIKey | CJKBZZXRBXKIOK-UHFFFAOYSA-N[2] |
Predicted Physicochemical Properties: A Starting Point for Characterization
Computational models provide valuable initial estimates of a molecule's behavior, guiding experimental design and analytical method development. The following properties for this compound are predicted based on its structure.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 2.0[2] | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Polar Surface Area | 35.53 Ų | A low polar surface area is often correlated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The ester and methoxy groups can interact with biological targets. |
| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target binding. |
Experimental Determination of Core Physicochemical Parameters
While predictions are useful, empirical data is the gold standard in pharmaceutical development. The following sections outline the standard protocols for determining the key physicochemical properties of this compound.
Melting and Boiling Point: Indicators of Purity and Physical State
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The boiling point is a key characteristic for liquids and can be determined at reduced pressure for high-boiling compounds to prevent degradation.
-
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the crystalline material into a capillary tube, ensuring tight packing.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
-
-
Experimental Protocol: Boiling Point Determination (Microscale)
-
Place a small amount of the liquid sample into a small-diameter test tube.
-
Invert a sealed-end capillary tube and place it into the test tube.
-
Heat the assembly in a controlled manner.
-
Observe the evolution of bubbles from the capillary tube.
-
Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the micro boiling point.
-
Solubility Profile: A Critical Determinant of Bioavailability and Formulation
The solubility of a compound in both aqueous and organic media is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation into a drug product.
-
Experimental Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Centrifuge or filter the samples to remove undissolved solids.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
-
Experimental Protocol: Shake-Flask Method for logP Determination
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate logP as log₁₀([concentration in octanol]/[concentration in water]).[3]
-
-
Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[3] However, it can be time-consuming. For higher throughput, HPLC-based methods are often employed, where the retention time on a reverse-phase column is correlated with the logP of a set of standards.[4]
Caption: Workflow for experimental logP determination.
Acid Dissociation Constant (pKa): Understanding Ionization State
While this compound does not possess a readily ionizable proton in the Brønsted-Lowry sense, the ester functionality can undergo hydrolysis under acidic or basic conditions. Therefore, understanding its stability at different pH values is crucial, which is related to the principles of pKa. For compounds with acidic or basic centers, pKa determination is critical as the ionization state affects solubility, permeability, and target binding.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
-
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing coupling patterns consistent with a trisubstituted benzene ring.
-
Aliphatic Protons: Signals for the dihydroindene ring protons, likely in the δ 2.5-3.5 ppm range, exhibiting complex coupling patterns.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm.
-
Methyl Ester Protons: A sharp singlet around δ 3.7 ppm.
-
-
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly shielded.
-
Aliphatic Carbons: Signals for the dihydroindene ring carbons in the δ 25-50 ppm range.
-
Methoxy Carbon: A signal around δ 55 ppm.[5]
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
-
Experimental Protocol: NMR Analysis
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[6]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A peak at m/z = 206.0943 (for high-resolution MS).
-
Common Fragments: Loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), or cleavage of the dihydroindene ring.
-
-
Experimental Protocol: Mass Spectrometry Analysis
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
-
Experimental Protocol: IR Spectroscopy Analysis
-
Prepare the sample (e.g., as a thin film on a salt plate, a KBr pellet, or in solution).
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[7]
-
Stability and Reactivity Profile
Understanding the stability of a potential drug candidate is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.
Chemical Stability and Forced Degradation
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][8]
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[9][10] The rate of hydrolysis is expected to be slow at neutral pH but accelerated at high and low pH.
-
Oxidative Stability: The methoxy group and the benzylic positions of the indane ring could be susceptible to oxidation.
-
Photostability: The aromatic ring suggests potential sensitivity to UV light.
Sources
- 1. Indane Derivatives | Eburon [eburon-organics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
A Technical Guide to the Retrosynthetic Analysis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Abstract
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a valuable substituted indane derivative, a structural motif present in numerous biologically active molecules and pharmaceutical compounds. An efficient and scalable synthesis is paramount for its application in drug discovery and development. This technical guide presents an in-depth retrosynthetic analysis of this target molecule, elucidating a practical and scientifically sound synthetic strategy. The chosen approach proceeds through a key intermediate, 5-methoxy-1-indanone, leveraging robust and well-documented chemical transformations. Each step of the proposed forward synthesis is detailed with explicit experimental protocols derived from established literature, providing researchers with a reliable roadmap for its preparation.
Introduction and Strategic Overview
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The target molecule, this compound, possesses key functional groups—an electron-donating methoxy group on the aromatic ring and a methyl ester at the 2-position—that make it a versatile building block for further chemical elaboration.
Our retrosynthetic strategy focuses on logical and high-yielding transformations, prioritizing the use of commercially available starting materials and reliable reactions. The core of the analysis hinges on the formation of the indane ring system and the subsequent introduction of the carboxylate functionality at the C2 position. The most strategically sound approach involves the synthesis of a key intermediate, 5-methoxy-1-indanone , followed by functionalization at the alpha-position (C2).
Retrosynthetic Analysis
The primary disconnection strategy for the target molecule is outlined below. This approach simplifies the structure by sequentially removing key functional groups to arrive at simple, commercially available precursors.
-
Functional Group Interconversion (FGI): The final step in the synthesis is envisioned as a simple esterification of the corresponding carboxylic acid. Therefore, the first disconnection is the methyl ester, leading back to 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid .
-
C-C Bond Disconnection (α-Functionalization): The carboxylic acid at C2 can be installed via the carboxylation of an enolate. This suggests a disconnection of the C2-carboxyl bond, leading back to the 5-methoxy-1-indanone (I) as the key building block. This ketone provides an acidic α-proton, enabling regioselective functionalization.
-
Ring-Closing Disconnection (Intramolecular Friedel-Crafts): The indanone ring itself is ideally formed via an intramolecular Friedel-Crafts acylation. This involves disconnecting the C1-C7a bond, which unravels the cyclic ketone to an acyclic precursor, 3-(4-methoxyphenyl)propanoyl chloride (II). This acyl chloride can be readily prepared from its corresponding carboxylic acid.
-
Simplification to Starting Materials: The precursor, 3-(4-methoxyphenyl)propionic acid (III), can be synthesized through various methods, but a highly efficient route is the hydrogenation of 3-(4-methoxyphenyl)propenoic acid (4-methoxycinnamic acid) (IV), which is commercially available.
This complete retrosynthetic pathway is visualized in the diagram below.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Forward Synthesis
The forward synthesis translates the retrosynthetic analysis into a practical sequence of laboratory procedures. The pathway is designed for efficiency and scalability.
Caption: Step-wise workflow for the forward synthesis.
Step 1: Synthesis of 3-(4-Methoxyphenyl)propionic acid (III)
The initial step involves the reduction of the double bond in commercially available 4-methoxycinnamic acid. Catalytic hydrogenation is the most efficient and clean method for this transformation.
-
Protocol:
-
To a solution of 4-methoxycinnamic acid (10.0 g, 56.1 mmol) in methanol (150 mL), add 10% Palladium on carbon (Pd/C) (0.5 g, 5 mol%).
-
Fit the reaction flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas.
-
Purge the system with hydrogen and stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-methoxyphenyl)propionic acid as a white solid.
-
-
Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of alkenes without affecting the aromatic ring or the carboxylic acid. The reaction proceeds cleanly under mild conditions.
Step 2: Synthesis of 5-Methoxy-1-indanone (I)
This key step is an intramolecular Friedel-Crafts acylation. The propionic acid from Step 1 is cyclized using a strong acid catalyst to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is an excellent reagent for this purpose, acting as both the acid catalyst and a dehydrating agent.[1]
-
Protocol:
-
Place 3-(4-methoxyphenyl)propionic acid (9.0 g, 50.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (90 g) to the flask.
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. The mixture will become a homogenous solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to approximately 60 °C.
-
Carefully pour the warm mixture onto crushed ice (300 g) with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 5-methoxy-1-indanone.[1][2]
-
-
Causality: The methoxy group is an ortho-, para-director. The cyclization occurs at the ortho position, which is sterically accessible, leading to the desired 5-methoxy-1-indanone regioselectively. PPA facilitates the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution.
Step 3: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
With the indanone core established, the next crucial step is to introduce the carboxylate group at the C2 position. This is achieved by reacting the enolate of the ketone with a suitable electrophile, such as dimethyl carbonate.[3]
-
Protocol:
-
In a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60.0 mmol) to anhydrous tetrahydrofuran (THF) (100 mL).
-
Add dimethyl carbonate (10.8 g, 120.0 mmol).
-
Heat the suspension to reflux.
-
Add a solution of 5-methoxy-1-indanone (8.1 g, 50.0 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the mixture is acidic.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester.
-
-
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon (C2) of the indanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate in an acylation reaction to install the desired carbomethoxy group.[3]
Step 4 & 5 & 6: Reduction Sequence to the Final Product
The final stage involves the reduction of the ketone at C1. A direct reduction of the β-keto ester is challenging as it can lead to multiple products. A more controlled, three-step sequence is preferable:
-
Selective Ketone Reduction: Reduce the C1 ketone to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).
-
Dehydration: Eliminate the hydroxyl group to form an alkene (an indene derivative).
-
Final Reduction: Hydrogenate the endocyclic double bond to yield the desired saturated indane ring.
-
Protocol (Combined Sequence):
-
(Reduction to Alcohol): Dissolve the crude methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate from Step 3 in methanol (150 mL) and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.9 g, 50.0 mmol) portion-wise. Stir for 1 hour. Quench with acetone, acidify with 1M HCl, and extract with ethyl acetate. Concentrate to obtain the crude alcohol.
-
(Dehydration): Dissolve the crude alcohol in toluene (150 mL) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 g). Heat to reflux with a Dean-Stark apparatus to remove water for 2-4 hours. Cool, wash with saturated sodium bicarbonate solution, and concentrate to get the crude indene derivative.
-
(Final Hydrogenation): Dissolve the crude indene derivative in methanol (150 mL) and add 10% Pd/C (0.5 g). Hydrogenate under a hydrogen atmosphere (1 atm) for 12 hours, as described in Step 1.
-
Filter the catalyst, concentrate the solvent, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, This compound .
-
-
Causality: This sequence provides excellent control. NaBH₄ selectively reduces the ketone over the ester. Acid-catalyzed dehydration efficiently forms the thermodynamically stable indene double bond. Finally, catalytic hydrogenation, a reliable method, reduces the double bond without affecting the other functional groups to provide the target molecule with high stereochemical control.
Conclusion
The retrosynthetic analysis presented herein identifies an efficient and robust pathway for the synthesis of this compound. By leveraging a key 5-methoxy-1-indanone intermediate, the synthesis proceeds through a series of well-established and high-yielding reactions, including Friedel-Crafts acylation, α-carboxylation, and a controlled reduction sequence. The provided protocols are based on authoritative literature and offer a practical guide for researchers in organic synthesis and drug development, enabling the reliable production of this valuable chemical building block.
References
-
Vicario, J. L., et al. (2022). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-methoxy-1-indanone. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Potential Biological Activity of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide explores the untapped potential of a specific indane derivative, Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate . While direct biological data for this compound is not extensively available, a comprehensive analysis of structurally related analogs strongly suggests significant potential in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a robust scientific rationale, detailed experimental protocols, and an exploration of the potential molecular mechanisms to guide the investigation of this promising molecule.
Introduction: The Indane Scaffold and the Promise of a Novel Derivative
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and versatile scaffold for the design of therapeutic agents. Its unique three-dimensional structure allows for precise orientation of substituents, facilitating interactions with various biological targets. This has led to the development of successful drugs such as the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil.
The subject of this guide, this compound, combines the established indane core with two key functional groups: a methoxy group at the 5-position and a methyl carboxylate at the 2-position. The methoxy group is a common feature in many biologically active compounds and can influence properties such as lipophilicity, metabolic stability, and receptor binding. The methyl carboxylate group offers a potential site for further chemical modification and can participate in hydrogen bonding interactions.
This guide will delineate a strategic approach to systematically evaluate the biological potential of this compound, focusing on three primary areas of investigation where indane derivatives have shown considerable promise:
-
Anticancer Activity: Targeting aberrant cellular proliferation and survival pathways.
-
Anti-inflammatory Activity: Modulating key enzymatic and signaling pathways in inflammation.
-
Neuroprotective Activity: Protecting neuronal cells from damage and degeneration.
For each potential activity, a scientific rationale will be presented, supported by evidence from structurally similar compounds. Detailed, step-by-step experimental protocols are provided to enable researchers to initiate a comprehensive investigation. Furthermore, relevant signaling pathways are illustrated to provide a mechanistic context for the proposed activities.
Potential Anticancer Activity
The indane scaffold is present in a variety of compounds with demonstrated anticancer properties.[1][2] These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization in various cancer cell lines.[2][3]
Scientific Rationale
The anticancer potential of this compound is predicated on the known activities of its structural analogs. For instance, 2-benzylidene-1-indanone derivatives have shown potent cytotoxic effects against a range of human carcinoma cells, inducing G2/M phase cell cycle arrest and apoptosis.[2] Another study highlighted dihydro-1H-indene derivatives as novel tubulin polymerization inhibitors, exhibiting potent antiproliferative activity against several cancer cell lines.[3] The substitution pattern on the indane ring is crucial for activity, and the methoxy group, in particular, has been associated with enhanced anticancer effects in other heterocyclic systems.
Potential Signaling Pathways
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4][5] Several anticancer agents exert their effects by modulating this pathway. It is plausible that this compound could interfere with key components of this pathway, leading to the inhibition of cancer cell growth and survival.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
This assay determines the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol assesses the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7][8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.[7][8]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay directly measures the compound's effect on tubulin assembly.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (GTB) on ice. Prepare a polymerization buffer containing GTB, GTP, and glycerol.[9]
-
Assay Setup: In a pre-chilled 96-well plate, add various concentrations of the test compound.
-
Initiation of Polymerization: Add the cold tubulin solution to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[9]
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time to measure tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.
Potential Anti-inflammatory Activity
Indane derivatives have a well-established history as anti-inflammatory agents, with Sulindac being a prominent example. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways.
Scientific Rationale
The structural features of this compound suggest its potential as an anti-inflammatory agent. The indane core is a known pharmacophore for COX inhibition. Furthermore, studies on other indane derivatives have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit nitric oxide (NO) release.[4][10] The methoxy substituent may also contribute to the anti-inflammatory profile.
Potential Signaling Pathways
The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[11][12] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. It is hypothesized that this compound could interfere with the activation of NF-κB, thereby suppressing the inflammatory cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
This assay measures the ability of the compound to inhibit the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.[13][14]
-
Assay Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the test compound.
-
Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength to determine the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This protocol assesses the compound's ability to suppress the release of TNF-α and IL-6 from activated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[15]
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.[15]
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.
Potential Neuroprotective Activity
The indane scaffold is a key component of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. This highlights the potential of indane derivatives in the development of neuroprotective agents.
Scientific Rationale
The neuroprotective potential of this compound can be inferred from the activities of related compounds. Indanone and indandione derivatives have been shown to possess neuroprotective properties through various mechanisms, including acetylcholinesterase (AChE) inhibition, anti-β-amyloid aggregation, and antioxidant effects.[5][16] Furthermore, some indanone hybrids have demonstrated protective effects in models of ischemic stroke.[17] The presence of the methoxy group may also contribute to blood-brain barrier permeability, a crucial factor for CNS-active drugs.
Potential Signaling Pathways
A deficit in cholinergic signaling is a key feature of Alzheimer's disease.[1] Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. It is hypothesized that this compound may act as an AChE inhibitor, thus offering a therapeutic benefit in Alzheimer's disease.
Caption: Hypothesized inhibition of acetylcholinesterase in the cholinergic synapse.
Experimental Protocols
This colorimetric assay measures the ability of the compound to inhibit AChE activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, acetylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[18][19]
-
Assay Reaction: In a 96-well plate, mix the buffer, DTNB, AChE, and different concentrations of the test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.
This in vitro model of ischemic stroke assesses the compound's ability to protect neurons from ischemic damage.
Protocol:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).[20][21]
-
Reperfusion: Return the cells to normal culture conditions (normoxic, glucose-containing medium).
-
Compound Treatment: The test compound can be added before, during, or after the OGD period.
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to OGD/R.
Synthesis of this compound
While a specific, published synthesis for this compound was not identified in the initial literature search, a plausible synthetic route can be adapted from established methods for similar indane derivatives. A general approach is outlined below, based on the synthesis of related indanone carboxylates.[22]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Data Summary and Interpretation
The following tables provide a framework for summarizing the quantitative data obtained from the proposed experimental protocols.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Cell Cycle Arrest Phase | Tubulin Polymerization Inhibition (%) |
| MCF-7 | |||
| A549 | |||
| DU145 |
Table 2: Anti-inflammatory Activity Data
| Assay | IC50 (µM) |
| COX-2 Inhibition | |
| TNF-α Inhibition | |
| IL-6 Inhibition |
Table 3: Neuroprotective Activity Data
| Assay | IC50 (µM) or % Protection |
| AChE Inhibition | |
| OGD/R Neuroprotection |
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule with significant therapeutic potential. Based on a thorough analysis of the extensive literature on indane derivatives, there is a strong scientific rationale to investigate this compound for anticancer, anti-inflammatory, and neuroprotective activities. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for a systematic evaluation.
Future research should focus on the synthesis and purification of the compound, followed by the execution of the described in vitro assays. Promising results from these initial studies would warrant further investigation into the compound's in vivo efficacy and safety profile in relevant animal models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy and methyl carboxylate groups, would also be a valuable next step in optimizing the biological activity of this promising indane scaffold.
References
-
From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]
-
Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [Link]
-
insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. PubMed. [Link]
-
New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. PubMed. [Link]
-
Indane Derivatives. Eburon Organics. [Link]
-
Heterocyclic Indane-1,3-Dione Derivatives as Topical Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]
-
Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]
-
Cell Cycle Staining using PI. UAMS Department of Microbiology and Immunology. [Link]
-
Anticancer Activity and Toxicity Profiles of 2-benzylidene Indanone Lead Molecule. PubMed. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Center for Biotechnology Information. [Link]
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Center for Biotechnology Information. [Link]
-
NF-κB signaling in inflammation. MD Anderson Cancer Center. [Link]
-
Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. PubMed. [Link]
-
Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. PubMed. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
NF-κB signaling in inflammation. PubMed. [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. National Center for Biotechnology Information. [Link]
-
(PDF) NF-κB signaling in inflammation. ResearchGate. [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. jove. [Link]
-
Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. [Link]
-
New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro. PubMed. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
-
CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death. National Center for Biotechnology Information. [Link]
-
Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature Experiments. [Link]
-
In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. jove. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
Sources
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. medicine.uams.edu [medicine.uams.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. japsonline.com [japsonline.com]
- 20. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
Methodological & Application
Application Note: A Strategic Approach to the Derivatization of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate for High-Throughput Biological Screening
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activities.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a versatile starting material for generating a chemically diverse library of compounds. We present two robust synthetic pathways centered on the modification of the C2-carboxylate ester: direct aminolysis and a two-step hydrolysis-amidation sequence. Detailed, field-tested protocols for each pathway are provided, emphasizing the rationale behind procedural choices to ensure reproducibility and success. Furthermore, we outline a logical workflow for the subsequent biological evaluation of the resulting compound library, from primary high-throughput screening (HTS) to hit validation, equipping researchers in drug discovery with a validated roadmap for identifying novel bioactive agents.
Introduction: The Strategic Value of the Indene Scaffold
The indene core and its saturated analogue, indane, are fundamental bicyclic aromatic heterocycles that feature prominently in pharmaceuticals and natural products.[4] Their rigid, defined three-dimensional structure makes them excellent scaffolds for presenting functional groups in specific spatial orientations, facilitating precise interactions with biological targets. Various indene derivatives have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and herbicidal properties.[1][3]
The starting material, this compound, offers an ideal entry point for library synthesis. It possesses a key reactive handle—the methyl ester—which can be readily transformed into a diverse array of functional groups, most notably amides. Amide bonds are a cornerstone of molecular diversity in drug discovery due to their stability and their ability to participate in hydrogen bonding, a critical interaction for molecular recognition at protein active sites.[5] This guide details the strategic conversion of this single ester into a library of novel chemical entities primed for biological evaluation.
Derivatization Strategy: Pathways to a Diverse Amide Library
The central objective is to convert the methyl ester of the starting scaffold into a library of secondary and tertiary amides by introducing a variety of amine "building blocks." This diversification is crucial for exploring the structure-activity relationship (SAR) around the core scaffold. We present two primary, validated synthetic routes.
Caption: Derivatization Workflow Diagram
Route A: Direct Base-Promoted Aminolysis
Direct conversion of an ester to an amide is an atom-economical, one-step process. While the aminolysis of unactivated esters can be sluggish, modern methods utilizing strong bases have made this a viable and efficient strategy.[6][7]
-
Causality & Rationale: This method is advantageous for its simplicity and speed. By avoiding the isolation of an intermediate, it can streamline the synthesis of a large library. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMSO facilitates the deprotonation of the amine, increasing its nucleophilicity and driving the reaction forward.[6] This approach is particularly effective for a range of aromatic and aliphatic amines. However, it may be unsuitable for amines containing base-sensitive functional groups.
Route B: Saponification followed by Amide Coupling
This classic two-step approach provides greater control and is often more suitable for sensitive or sterically hindered substrates.[8] It involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated and coupled with an amine.
-
Causality & Rationale:
-
Hydrolysis (Saponification): The methyl ester is first converted to its carboxylate salt using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system. Subsequent acidification yields the free carboxylic acid. This reaction is typically robust and high-yielding.
-
Amide Coupling: The resulting carboxylic acid is then coupled with an amine using standard peptide coupling reagents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[9] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the target amine.[9] This method's mild conditions make it compatible with a wider range of functionalized and delicate amines.
-
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Route A - Direct Aminolysis
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine, aniline)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMSO to dissolve the starting material (concentration approx. 0.5 M).
-
Amine Addition: Add the desired amine (1.2 eq) to the solution and stir for 5 minutes.
-
Base Addition: Slowly add t-BuOK (2.0 eq) portion-wise over 10 minutes. The reaction may be exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by pouring it into a separatory funnel containing 1 M HCl and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Route B - Hydrolysis and Amide Coupling
Part 1: Saponification (Hydrolysis)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Part 2: EDC/HOBt Amide Coupling
Materials:
-
5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (from Part 1)
-
Amine of choice (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq).
-
Dissolution: Add anhydrous DCM (or DMF for less soluble substrates) and stir to dissolve.
-
Base and Coupling Agent: Add DIPEA (3.0 eq) followed by EDC·HCl (1.5 eq).
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
| Amine Building Block | Derivative Name (Systematic) | Method | Hypothetical Yield (%) | Notes |
| Benzylamine | N-benzyl-5-methoxy-2,3-dihydro-1H-indene-2-carboxamide | A or B | 75-90% | A straightforward primary amine. |
| Morpholine | (5-methoxy-2,3-dihydro-1H-inden-2-yl)(morpholino)methanone | B | 80-95% | Route B is often preferred for secondary amines. |
| Aniline | 5-methoxy-N-phenyl-2,3-dihydro-1H-indene-2-carboxamide | A | 60-75% | Electron-deficient amines may require longer reaction times or heating. |
| (S)-(-)-α-Methylbenzylamine | 5-methoxy-N-((S)-1-phenylethyl)-2,3-dihydro-1H-indene-2-carboxamide | B | 70-85% | Route B with HOBt helps prevent racemization of the chiral amine. |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a systematic approach is required to identify biologically active compounds. High-Throughput Screening (HTS) is a process that leverages automation to test large numbers of compounds against a specific biological target.[10][11]
Caption: Biological Screening Cascade Diagram
Protocol 3: General High-Throughput Screening (HTS) Workflow
This protocol outlines a generalized, target-agnostic workflow. The specific assay will depend entirely on the biological question being addressed (e.g., enzyme inhibition, receptor binding, cell viability).
-
Assay Development: Develop a robust and miniaturized assay suitable for a 96- or 384-well plate format.[12] The assay should have a high signal-to-background ratio and be statistically validated (e.g., Z'-factor > 0.5).
-
Compound Plating: Prepare assay plates by dispensing the library compounds into wells at a single, fixed concentration (e.g., 10 µM). Include appropriate controls:
-
Positive Control: A known inhibitor/activator to define 100% effect.
-
Negative Control: Vehicle (e.g., DMSO) only to define 0% effect.
-
-
Primary Screen: Perform the biological assay according to the developed protocol. This involves adding reagents, cells, or proteins, incubating for a set time, and reading the output on a plate reader (e.g., absorbance, fluorescence, luminescence).
-
Hit Identification: Analyze the data from the primary screen. A "hit" is typically defined as a compound that produces a response exceeding a predetermined threshold (e.g., >3 standard deviations from the negative control mean).
-
Hit Confirmation: Re-test the initial hits, preferably from a freshly prepared sample, to eliminate false positives.
-
Dose-Response Analysis: Test all confirmed hits over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency (IC₅₀ or EC₅₀ values).
-
Secondary Assays: Subject the most potent compounds to secondary or orthogonal assays to confirm their mechanism of action and assess properties like selectivity against related targets.
Conclusion
This application note provides a dual-pathway strategy for the successful derivatization of this compound into a diverse amide library. By explaining the chemical rationale behind two robust protocols—direct aminolysis and a two-step hydrolysis-coupling sequence—we empower researchers to select the optimal method based on their available amine building blocks and synthetic goals. The outlined biological screening cascade provides a clear and logical progression from the newly created library to the identification of validated lead candidates, bridging the gap between synthetic chemistry and drug discovery.
References
-
Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 21435–21444. [Link]
-
Blanchard, J. E., & Brown, E. D. (2006). A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase. Analytical Biochemistry, 354(1), 146–148. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Yeo, T., et al. (n.d.). Reactive fragments targeting carboxylate residues employing direct to biology, high-throughput chemistry. RSC Publishing. [Link]
-
NIH. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved January 19, 2026, from [Link]
-
Uusitalo, O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11495–11504. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
RSC Publishing. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. Retrieved January 19, 2026, from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Bioactive compounds with indene as the core structure. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 19, 2026, from [Link]
-
ChemSynthesis. (n.d.). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds.
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
PubMed. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 19, 2026, from [Link]
-
NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
NIH. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved January 19, 2026, from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of biological molecules bearing (a) Indene and (b) Indanone skeletons. Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 7. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Enantiomers
Introduction: The Significance of Chiral Indane Scaffolds
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure allows for the precise spatial orientation of functional groups, making it a valuable component in the design of therapeutic agents and chiral ligands. Specifically, enantiomerically pure substituted indane-2-carboxylic acid esters, such as methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, are key intermediates in the synthesis of various biologically active molecules. The stereochemistry at the C2 position is often crucial for pharmacological activity, necessitating robust and efficient methods for their asymmetric synthesis. This guide provides a detailed overview of the primary strategies and experimental protocols for accessing the individual enantiomers of this target molecule, with a focus on transition-metal catalyzed asymmetric hydrogenation.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral this compound hinges on the stereoselective creation of the stereocenter at the C2 position. The most direct and industrially scalable approach is the asymmetric hydrogenation of the corresponding prochiral olefin, methyl 5-methoxy-1H-indene-2-carboxylate. An alternative, yet powerful, strategy involves organocatalytic methods, such as intramolecular Michael additions.
Transition-Metal Catalyzed Asymmetric Hydrogenation: A Detailed Protocol
Asymmetric hydrogenation is a powerful and widely employed method for the synthesis of chiral compounds.[1] The strategy relies on the use of a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen across a double bond in a stereocontrolled manner.[1][2] For the synthesis of the target molecule, a rhodium(I) catalyst paired with a chiral bisphosphine ligand is a highly effective choice.
Causality Behind Experimental Choices:
-
Metal Catalyst: Rhodium(I) complexes, such as [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene), are excellent pre-catalysts. In solution, the COD ligands are readily displaced by a chiral phosphine ligand and the olefinic substrate, forming the active catalytic species.
-
Chiral Ligand: The choice of the chiral ligand is paramount as it dictates the enantioselectivity of the reaction. C2-symmetric bisphosphine ligands, such as those from the Josiphos, DuPhos, or BINAP families, have proven to be highly effective in creating a chiral pocket around the metal center. This chiral environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.
-
Solvent: The solvent must be capable of dissolving the substrate and the catalyst complex. Degassed solvents are crucial to prevent the oxidation of the phosphine ligand and deactivation of the catalyst. Methanol or other polar aprotic solvents are often good choices.
-
Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas. The pressure can influence the reaction rate and, in some cases, the enantioselectivity.
Experimental Workflow Diagram:
Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Detailed Step-by-Step Protocol:
Materials and Reagents:
-
Methyl 5-methoxy-1H-indene-2-carboxylate (prochiral substrate)
-
[Rh(COD)₂]BF₄ (Rhodium pre-catalyst)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos or (S,S)-Me-DuPhos for targeting the desired enantiomer)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line, and a high-pressure autoclave
Procedure:
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox or under a stream of argon, add the rhodium pre-catalyst ([Rh(COD)₂]BF₄, 1 mol%) and the chiral bisphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed methanol to dissolve the catalyst components.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst complex. The solution will typically change color.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate, methyl 5-methoxy-1H-indene-2-carboxylate, in degassed methanol.
-
Transfer the substrate solution to the high-pressure autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Commence stirring and maintain the reaction at a constant temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots (if the setup allows) for analysis by GC or TLC.
-
-
Workup and Purification:
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the autoclave and purge with inert gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Chiral Analysis:
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Data Presentation: Expected Performance of Asymmetric Hydrogenation
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | 100:1 | 10 | 25 | >95 | >98 |
| [Rh(COD)((S,S)-Me-DuPhos)]BF₄ | 100:1 | 10 | 25 | >95 | >98 |
| [Rh(COD)((R,S)-Josiphos)]BF₄ | 100:1 | 15 | 30 | >95 | >97 |
Note: The data presented in this table is representative of typical results for the asymmetric hydrogenation of similar substrates and should be considered as a starting point for optimization.
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation:
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Organocatalytic Strategies: An Alternative Pathway
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations.[3][4] For the synthesis of chiral indanes, an intramolecular Michael addition catalyzed by a chiral amine is a viable strategy.[5]
Conceptual Approach:
This approach would involve the synthesis of a precursor containing both a nucleophilic enamine (or enolate) and an electrophilic Michael acceptor, tethered in such a way that an intramolecular cyclization would form the indane ring. A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, would be used to control the stereochemistry of the cyclization.
Advantages:
-
Avoids the use of potentially toxic and expensive heavy metals.
-
Often proceeds under mild reaction conditions.
-
High enantioselectivities can be achieved.
Challenges:
-
The synthesis of the required linear precursor can be more complex than the synthesis of the indene for hydrogenation.
-
Reaction optimization can be more intricate.
While a detailed protocol for this specific target molecule via organocatalysis is beyond the scope of this note, it represents a valuable and complementary approach for researchers in the field.
Conclusion and Future Outlook
The asymmetric synthesis of the enantiomers of this compound is most reliably and efficiently achieved through the rhodium-catalyzed asymmetric hydrogenation of its corresponding indene precursor. This method offers high yields, excellent enantioselectivities, and is amenable to scale-up. The choice of the chiral bisphosphine ligand is critical for achieving high levels of stereocontrol. Organocatalytic methods provide a compelling metal-free alternative, though they may require more extensive precursor synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks.
References
-
Borie, C., Ackermann, L., & Nechab, M. (2016). Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Chemical Society Reviews, 45(5), 1368–1386. [Link]
-
Yurovskaya, M. A., & Karchava, A. V. (2017). Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives. RSC Advances, 7(58), 36567-36571. [Link]
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). A Concise, Asymmetric Synthesis of Methyl (1S,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylate. Organic Letters, 5(11), 1741-1744. [Link]
-
de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. John Wiley & Sons. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Lee, J., Ko, K. M., & Kim, S. G. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC advances, 7(84), 53571-53578. [Link]
-
Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. [Link]
-
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Togni, A., Breutel, C., Schnyder, A., Spindler, F., Landert, H., & Tijani, A. (1994). A Novel Class of Easily Accessible Chiral Ferrocenyldiphosphines for Highly Enantioselective Homogeneous Catalysis. Journal of the American Chemical Society, 116(9), 4062-4066. [Link]
-
Blaser, H. U., Malan, C., Pugin, B., Spindler, F., Steiner, H., & Studer, M. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. [Link]
Sources
Application Notes and Protocols: "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" as a Scaffold in Medicinal Chemistry
Introduction: The Privileged Indane Scaffold and the Potential of a Methoxy-Substituted Analogue
The 2,3-dihydro-1H-indene, or indane, nucleus is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of numerous indane-containing compounds with a wide range of biological activities, including Mcl-1 inhibitors for cancer therapy, estrogen receptor modulators, and acetylcholinesterase inhibitors for Alzheimer's disease.[1] More recently, derivatives of 2,3-dihydro-1H-indene have been investigated as potent tubulin polymerization inhibitors, exhibiting both anti-angiogenic and antitumor properties.[2]
This document focuses on a specific, commercially available analogue: Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate . This molecule presents medicinal chemists with a unique and versatile starting point for library synthesis and lead optimization. The key features of this scaffold are:
-
The Indane Core: A conformationally restricted framework that reduces the entropic penalty of binding to a target protein.
-
The 5-Methoxy Group: An electron-donating group on the aromatic ring that can influence the molecule's electronic properties and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The presence of methoxy groups has been shown to enhance the antioxidant activity of phenolic compounds.[3][4][5]
-
The 2-Carboxylate Group: A readily modifiable functional group that serves as a handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
These application notes provide detailed protocols for the derivatization of this scaffold and discuss its potential in drug discovery campaigns.
PART 1: Synthesis of the Core Scaffold
While "this compound" is commercially available, understanding its synthesis can be valuable for the preparation of analogues with different substitution patterns on the aromatic ring. A plausible synthetic route, based on established organic chemistry principles and syntheses of related indanones, is presented below.[1][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target scaffold.
Protocol 1: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Intermediate I)
This protocol is adapted from the synthesis of the analogous 1-oxo-indene-2-carboxylate.[1]
Materials:
-
5-Methoxy-1-indanone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) portionwise to anhydrous THF under a nitrogen atmosphere.
-
Add a solution of 5-methoxy-1-indanone (1.0 eq) and dimethyl carbonate (3.0 eq) in anhydrous THF dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reduction to this compound (Scaffold K)
Materials:
-
Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Intermediate I)
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the keto-ester (Intermediate I, 1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portionwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
PART 2: Derivatization of the Scaffold for Library Synthesis
The carboxylate at the 2-position is the primary handle for derivatization. The following protocols detail the synthesis of amides and hydrazones, two common and highly valuable classes of compounds in medicinal chemistry.
Protocol 3: Saponification to 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid
This initial step is required for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x), combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain the product.
Protocol 4: Amide Library Synthesis via EDC/HOBt Coupling
This protocol provides a general method for the synthesis of an amide library from the corresponding carboxylic acid.
Caption: Workflow for amide library synthesis.
Materials:
-
5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
A diverse set of primary or secondary amines (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portionwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight (12-18 hours).
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Table 1: Representative Amines for Library Synthesis
| Amine Class | Example | Rationale |
| Aliphatic | Cyclopropylamine | Introduces rigidity and a small lipophilic group. |
| Piperidine | A common cyclic secondary amine in drug molecules. | |
| Aromatic | Aniline | Introduces a flat, aromatic surface for potential π-π stacking. |
| 4-Fluoroaniline | Modulates electronic properties and can act as a hydrogen bond acceptor. | |
| Heterocyclic | 2-Aminopyridine | Introduces a hydrogen bond acceptor and potential for metal chelation. |
| Morpholine | A polar, non-basic amine that can improve solubility. |
Protocol 5: Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazones are important pharmacophores found in a variety of biologically active compounds.
Caption: Two-step workflow for hydrazone synthesis.
Step 1: Hydrazide Formation
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O) (5.0 - 10.0 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C.
-
The hydrazide product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Step 2: Hydrazone Formation
Materials:
-
5-Methoxy-2,3-dihydro-1H-indene-2-carbohydrazide
-
A diverse set of aldehydes or ketones (1.0 - 1.1 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend or dissolve the hydrazide (1.0 eq) in ethanol.
-
Add the selected aldehyde or ketone (1.0 - 1.1 eq) followed by a few drops of glacial acetic acid.
-
Heat the mixture to reflux for 2-6 hours. The product often precipitates from the hot solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
PART 3: Potential Biological Applications and SAR Insights
While specific biological activity data for derivatives of "this compound" is not extensively published, the known activities of related indane scaffolds provide a strong basis for target selection and library design.
Table 2: Biological Activities of Related Indane Scaffolds
| Scaffold/Derivative | Biological Activity | Reference |
| Dihydro-1H-indene derivatives | Tubulin polymerization inhibitors, anti-angiogenic, antitumor | [2] |
| Indene-derived hydrazides | Acetylcholinesterase (AChE) inhibitors | [1] |
| General Indene Scaffold | Mcl-1 inhibitors, Estrogen-targeting compounds | [1] |
| 5-Chloro-1-oxo-indene-2-carboxylate | Intermediate for the insecticide Indoxacarb | [7][8][9] |
Discussion and Future Directions:
-
Anticancer Drug Discovery: Given that dihydro-1H-indene derivatives have shown potent tubulin polymerization inhibition, a library of amides and hydrazones based on the 5-methoxy scaffold should be screened in cancer cell lines.[2] The methoxy group may alter the binding mode in the colchicine binding site of tubulin or affect the pharmacokinetic profile of the compounds.
-
Neurodegenerative Diseases: The indene-derived hydrazides have been reported as AChE inhibitors.[1] The hydrazone derivatives synthesized via Protocol 5 are prime candidates for screening in AChE inhibition assays. The nature of the aromatic ring introduced from the aldehyde will be a key determinant of activity.
-
Structure-Activity Relationship (SAR) Considerations:
-
Amide (R-group): The size, lipophilicity, and hydrogen bonding capacity of the R-group in the amide derivatives will be critical. A systematic variation from small aliphatic groups to larger, more complex aromatic and heterocyclic systems is a logical first step.
-
Hydrazone (Ar-group): For the hydrazone series, the substitution pattern on the aromatic ring of the aldehyde component will be crucial. Electron-donating and electron-withdrawing groups should be explored to probe electronic effects on activity.
-
The 5-Methoxy Group: This group can be demethylated to a hydroxyl group to explore its role as a hydrogen bond donor. Alternatively, it can be replaced with other alkoxy groups to probe steric and lipophilic effects.
-
Conclusion
"this compound" is a readily accessible and highly versatile scaffold for medicinal chemistry. Its rigid core, combined with the electronically influential methoxy group and the synthetically tractable carboxylate handle, makes it an excellent starting point for the discovery of novel therapeutic agents. The detailed protocols provided herein offer a clear roadmap for the synthesis of diverse libraries of amides and hydrazones, enabling the exploration of this promising chemical space.
References
-
Al-Ghorbani, M., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 2,3-dihydro-1H-indene-5-carboxylate. Available at: [Link]
- Google Patents. (2016). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
- Google Patents. (2017). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
-
PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. Available at: [Link]
-
Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]
-
ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]
Sources
- 1. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | C11H9ClO4 | CID 10977585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indene synthesis [organic-chemistry.org]
- 7. CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate - Google Patents [patents.google.com]
- 8. CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 9. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Structural Elucidation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate: A Detailed Guide to NMR and Mass Spectrometry Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its precise structural verification is paramount for ensuring the integrity of subsequent research and development. This application note provides a comprehensive guide to the definitive structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting spectral data. This document serves as a practical reference for researchers engaged in organic synthesis, medicinal chemistry, and quality control.
Introduction and Analytical Strategy
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The title compound, with its specific methoxy and methyl carboxylate substitutions, presents a distinct analytical challenge that requires a multi-technique approach for unambiguous characterization.
Our analytical workflow is designed to provide orthogonal confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : We will utilize ¹H and ¹³C NMR to map the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.
-
Mass Spectrometry (MS) : We will employ Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), to determine the compound's molecular weight and to analyze its fragmentation pattern, which provides corroborating structural information.
This dual approach ensures a self-validating system where the data from each technique cross-verifies the other, leading to a high-confidence structural assignment.
Note: The DOT language above is a conceptual representation. For an accurate chemical structure, manual node positioning or an image is required. The workflow diagram illustrates the logical process.
Caption: Overall workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, though its solvent signals may interfere with certain regions.[1][2]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex spin systems in the aliphatic region of this molecule.
-
¹H NMR Acquisition : A standard pulse sequence is sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (typically >512 scans) is required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides the first detailed map of the proton environments. The structure contains several distinct proton types, each with a characteristic chemical shift and coupling pattern.
-
Aromatic Region (δ 6.5-7.2 ppm) : The benzene ring contains three protons. The electron-donating methoxy group at C5 strongly influences their chemical shifts, causing an upfield shift compared to unsubstituted benzene.[3]
-
H4 : This proton is ortho to the methoxy group and will appear as a doublet.
-
H6 : This proton is meta to the methoxy group and will also appear as a doublet.
-
H7 : This proton is adjacent to the fused ring and will show a characteristic shift.
-
-
Aliphatic Region (δ 2.8-3.6 ppm) : The five-membered indane ring contains five protons that form a complex, coupled spin system.
-
H1 & H3 (CH₂ groups) : These four protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as a set of complex multiplets due to both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to H2) interactions.
-
H2 (CH group) : This single proton, being adjacent to four other protons, will appear as a multiplet (likely a quintet or a triplet of triplets).
-
-
Methoxy and Ester Methyl Protons (δ 3.7-3.9 ppm) :
-
-COOCH₃ : The three protons of the methyl ester group will appear as a sharp singlet.
-
-OCH₃ : The three protons of the methoxy group on the aromatic ring will also appear as a sharp singlet, typically at a slightly different chemical shift than the ester methyl.
-
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
|---|---|---|---|---|
| H7 | ~7.15 | d | 1H | ~8.0 |
| H6 | ~6.75 | d | 1H | ~2.5 |
| H4 | ~6.70 | dd | 1H | ~8.0, 2.5 |
| Ar-OCH₃ | ~3.80 | s | 3H | - |
| COOCH₃ | ~3.72 | s | 3H | - |
| H2 | ~3.45 | m | 1H | - |
| H1a, H1b, H3a, H3b | ~2.80 - 3.30 | m | 4H | - |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
-
Carbonyl Carbon (δ ~174 ppm) : The ester carbonyl carbon is highly deshielded and appears far downfield.[1]
-
Aromatic Carbons (δ 110-160 ppm) : Six distinct signals are expected. The carbon attached to the methoxy group (C5) will be the most downfield among the oxygenated carbons. The quaternary carbons (C3a, C7a) will also be in this region.
-
Aliphatic Carbons (δ 30-50 ppm) : The three sp³ hybridized carbons of the indane ring (C1, C2, C3) will appear in the upfield region.
-
Methyl Carbons (δ 50-60 ppm) : The two methoxy carbons (Ar-OC H₃ and COOC H₃) will appear as sharp signals in this range.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~174.5 |
| C5 | ~159.0 |
| C7a | ~142.0 |
| C3a | ~133.0 |
| C7 | ~125.0 |
| C4 | ~114.0 |
| C6 | ~111.0 |
| Ar-OC H₃ | ~55.5 |
| COOC H₃ | ~52.0 |
| C2 | ~45.0 |
| C1 / C3 | ~35-38 (2 signals) |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).
Caption: Key fragmentation pathways in EI-MS.
Experimental Protocol
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal.
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC. The GC separates the analyte from any residual impurities before it enters the MS.
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI)
-
Electron Energy : 70 eV (standard for library matching and inducing reproducible fragmentation)
-
Mass Analyzer : Quadrupole or Ion Trap
-
Scan Range : m/z 40-400
-
Interpretation of the Mass Spectrum
The mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).
-
Molecular Ion (M⁺•) : The molecular formula is C₁₂H₁₄O₃, corresponding to a molecular weight of 206.24 g/mol . A prominent peak at m/z 206 is expected, corresponding to the intact molecule minus one electron. The presence of this peak confirms the molecular weight.
-
Key Fragment Ions : The fragmentation pattern is a molecular fingerprint. The most probable bond cleavages are those that result in the formation of stable carbocations or neutral molecules.[4][5]
-
m/z 175 : This significant peak arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This is a classic fragmentation pathway for methyl esters, forming a stable acylium ion.[6]
-
m/z 147 : This peak corresponds to the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). The resulting ion is a stable, substituted indanyl cation.
-
m/z 148 : A peak at this m/z could arise from the loss of the ester group followed by a hydrogen rearrangement, leading to a stable indene-like structure.
-
Loss from Methoxy Group : Loss of a methyl radical (•CH₃, 15 Da) from the aromatic methoxy group to give a peak at m/z 191 is also possible.
-
Table 3: Predicted Key Fragments in EI-Mass Spectrum
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 206 | [C₁₂H₁₄O₃]⁺• (Molecular Ion) | - |
| 175 | [M - •OCH₃]⁺ | •OCH₃ (31) |
| 147 | [M - •COOCH₃]⁺ | •COOCH₃ (59) |
| 148 | [C₁₀H₁₂O]⁺• | C₂H₂O₂ (58) |
| 117 | [C₉H₉]⁺ (Indenyl Cation) | - |
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR data confirm the precise arrangement and connectivity of the hydrogen and carbon framework, while mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidelines detailed in this note offer a reliable framework for researchers to ensure the identity and purity of this important synthetic intermediate, thereby upholding the integrity of their scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. [Table].
- Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
- National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-. NIST WebBook.
- SpectraBase. (n.d.). 1-Methoxy-2,3-dihydro-1H-indene.
- ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- ResearchGate. (n.d.). Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a).
- (n.d.).
- Scilit. (n.d.). Substituent chemical shifts in NMR. 1—Proton resonance spectra and geometries of norbornene, norbornane and adamantane.
- ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- BLDpharm. (n.d.). 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.
- MRI Questions. (2015). 5.2 Chemical Shift.
- MySkinRecipes. (n.d.). Methyl 2,3-dihydro-1H-indene-5-carboxylate.
- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- ChemSynthesis. (n.d.). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate.
- (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- MDPI. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
- National Institutes of Health. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations.
- PubMed. (n.d.). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Mass spectra of some substituted methylcyclosiloxanes. [PDF].
Sources
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. epfl.ch [epfl.ch]
- 3. mriquestions.com [mriquestions.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Protocol for the synthesis of "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" derivatives
An Application Note and Detailed Protocol for the Synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate and Its Derivatives
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif present in numerous biologically active molecules and pharmaceutical agents.[1][2] Specifically, functionalized indane carboxylates serve as crucial intermediates in the synthesis of complex therapeutic agents. This application note provides a detailed, three-step synthetic protocol for the preparation of this compound. The synthesis begins with the intramolecular Friedel-Crafts acylation to form the key intermediate, 5-methoxy-1-indanone. This is followed by a base-mediated carboxymethylation at the C2 position to yield a β-keto ester. The final step involves the selective reduction of the ketone via catalytic hydrogenation. This guide is intended for researchers in medicinal chemistry and process development, offering insights into the rationale behind procedural choices, detailed experimental steps, and methods for derivatization.
Introduction
The indane ring system is a core component in a variety of natural products and synthetic drugs, valued for its rigid and planar structure which can effectively orient functional groups for biological interactions.[1][2] The target molecule, this compound, combines this valuable scaffold with a methoxy group, a common feature in drug candidates for modulating metabolic stability and receptor affinity, and a carboxylate handle for further chemical elaboration. This protocol details a robust and scalable pathway to this versatile intermediate, starting from readily available precursors.
Overall Synthetic Strategy
The synthesis is designed as a linear three-step sequence. The core indanone ring is first constructed, followed by the introduction of the ester functionality, and finally, a reduction to yield the target saturated carbocycle.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5-Methoxy-1-indanone (Intermediate 1)
Principle and Mechanistic Insight
The formation of the indanone ring is achieved via an intramolecular Friedel-Crafts acylation.[1] This reaction involves the cyclization of 3-(3-methoxyphenyl)propanoic acid. The methoxy group on the aromatic ring is an electron-donating group, which activates the ring towards electrophilic substitution and directs the cyclization to the ortho and para positions. Steric hindrance favors acylation at the less hindered para position relative to the methoxy group, leading to the desired 5-methoxy-1-indanone. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is required to generate the electrophilic acylium ion intermediate that subsequently attacks the activated aromatic ring.
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol
-
Preparation: To a flask equipped with a mechanical stirrer and a thermometer, add 3-(3-methoxyphenyl)propanoic acid.
-
Reaction: Add polyphosphoric acid (PPA) to the flask. The mixture will become viscous.
-
Heating: Heat the mixture with stirring. The reaction is typically exothermic, and the temperature should be carefully controlled. Maintain the temperature for the specified duration until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary Table
| Reagent/Parameter | Value/Condition | Rationale |
| Starting Material | 3-(3-Methoxyphenyl)propanoic acid | Commercially available precursor. |
| Cyclization Agent | Polyphosphoric Acid (PPA) | Serves as both catalyst and solvent; promotes acylium ion formation. |
| Temperature | 80-90 °C | Provides sufficient energy for cyclization while minimizing charring. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion. |
| Typical Yield | 85-95% | This reaction is generally high-yielding. |
Part 2: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Intermediate 2)
Principle and Mechanistic Insight
This transformation introduces the methyl carboxylate group at the C2 position, alpha to the carbonyl. The reaction proceeds via the formation of an enolate from 5-methoxy-1-indanone using a strong, non-nucleophilic base like sodium hydride (NaH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate (DMC).[3][4] The subsequent loss of a methoxide group yields the target β-keto ester. Using DMC as both the reagent and solvent can drive the reaction to completion.[3]
Caption: Base-mediated carboxylation.
Experimental Protocol
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in a dry, aprotic solvent like tetrahydrofuran (THF) or use dimethyl carbonate directly.
-
Indanone Addition: Dissolve 5-methoxy-1-indanone in the chosen solvent and add it dropwise to the stirred NaH suspension at room temperature.
-
Reagent Addition: Add dimethyl carbonate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction to room temperature and cautiously pour it into cold 1 M hydrochloric acid to neutralize the excess base and quench the reaction.[3]
-
Extraction & Purification: Extract the aqueous phase with an appropriate organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is often used directly in the next step or can be purified by silica gel chromatography.[4]
Data Summary Table
| Reagent/Parameter | Value/Condition | Rationale |
| Intermediate 1 | 5-Methoxy-1-indanone | Substrate for carboxylation. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient enolate formation. |
| Reagent/Solvent | Dimethyl Carbonate (DMC) | Provides the methoxycarbonyl group and can serve as the solvent.[3] |
| Temperature | Reflux | Ensures a sufficient reaction rate. |
| Typical Yield | 70-80% | A good yield is expected for this transformation.[3] |
Part 3: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
The final step is the reduction of the C1 ketone to a methylene group (CH₂). While methods like Clemmensen or Wolff-Kishner reduction are possible, they use harsh conditions that could cleave the ester. A more chemoselective and milder approach is catalytic hydrogenation.[5] Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, the ketone is reduced. This process typically involves the adsorption of hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the carbonyl group, ultimately yielding the desired product after dehydration and further reduction of the intermediate alkene.[6]
Experimental Protocol
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the β-keto ester (Intermediate 2) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (typically 5-10 wt%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure.
-
Reaction: Stir or shake the mixture at room temperature or with gentle heating until hydrogen uptake ceases, indicating the reaction is complete.
-
Filtration: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product. Further purification by column chromatography may be performed if necessary.
Data Summary Table
| Reagent/Parameter | Value/Condition | Rationale |
| Intermediate 2 | Methyl 5-methoxy-1-oxo...carboxylate | The substrate for reduction. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly effective and common catalyst for hydrogenation. |
| Hydrogen Source | H₂ Gas | The reducing agent. |
| H₂ Pressure | 50-100 psi | Standard pressure range for this type of reduction. |
| Solvent | Ethanol or Ethyl Acetate | Protic or aprotic polar solvents that solubilize the substrate. |
| Typical Yield | >90% | Catalytic hydrogenation is generally very efficient. |
Further Derivatization
The final product is a versatile intermediate for creating a library of derivatives:
-
Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide.[7] This acid can then be coupled with various amines to form amides.
-
Aromatic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the positions will be directed by both the methoxy and the alkyl ring portion.
-
Reduction of Ester: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Conclusion
This application note outlines a reliable and efficient three-step synthesis for this compound. The protocol employs well-established chemical transformations, including Friedel-Crafts acylation, base-mediated carboxylation, and catalytic hydrogenation, providing high yields and a straightforward path to a valuable building block for drug discovery and development. The detailed steps and rationale provided herein are designed to be readily implemented in a laboratory setting.
References
- How is 5-Methoxy-1-indanone synthesized and what are its applications? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo_-BMg314afNheom5nUZknMJKiuL638B4temZsSaP5X1i_alv50rJ0-u4Eq2FBEEtSlmLksd010H8AZ9PdkdBi_lc430X6zlXXdNAVRYU2b3pZXNgK6-pDZYN6PlAdJsqeKmxxL8NtIwqcXooy_q8746JLtNt-2bNiJRkjvkhw3nhoY7xQfWIWGA=]
- Dieckmann condensation - Wikipedia. [URL: https://en.wikipedia.
- Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1413-1414. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVIrTNEI6HyetUPToLXzs7mLJBfcBBOjRFSDiFCMD-ZJuYASVzt1Wnm41QYEp1PmfxEvbTFNuJjnF3fVbQ1BL3Ab0_NloAQFCgSSF_I3-5Etk_2fgpCy55D0ebY5MFoKi-5wBXQEGCakLXbJ-DzGyTFqjp2fjUac=]
- 5-methoxy-1-indanone - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-5111-70-6.html]
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productmethod/info/1014798.html]
- Synthesis of 2-indancarboxylic acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-indancarboxylic-acid]
- Dieckmann Condensation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- US Patent US6548710B2 - Process for preparing 1-indanones - Google Patents. [URL: https://patents.google.
- Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme - SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532021000500851&lng=en&tlng=en]
- Synthesis of 4-Methoxy-1-indanone - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-methoxy-1-indanone]
- Indanone synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/indanone-synthesis.shtm]
- 5-Methoxy-1-indanone | Biochemical Reagent - MedchemExpress.com. [URL: https://www.medchemexpress.com/5-methoxy-1-indanone.html]
- Preparation of 5-methoxymethyl-2,3-pyridine-dicarboxylic acid derivatives - Google Patents. [URL: https://patents.google.
- Decarboxylation-Induced Defects in MOF-Derived Ni@C Catalysts for Efficient Chemoselective Hydrogenation of Nitrocyclohexane to Cyclohexanone Oxime - ResearchGate. [URL: https://www.researchgate.net/publication/372993859_Decarboxylation-Induced_Defects_in_MOF-Derived_NiC_Catalysts_for_Efficient_Chemoselective_Hydrogenation_of_Nitrocyclohexane_to_Cyclohexanone_Oxime]
- Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide - Benchchem. [URL: https://www.benchchem.com/pdf/BCP305537/bcp305537-technical-guide.pdf]
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/278]
- Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01655k]
- Catalytic Hydrogenation and the Birch Reduction - Chad's Prep. [URL: https://www.chadsprep.
- Indane-2-carboxylic acid - CymitQuimica. [URL: https://cymitquimica.com/producto/indane-2-carboxylic-acid]
- CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google Patents. [URL: https://patents.google.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [URL: https://www.mdpi.com/2073-4352/12/11/1922]
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. [URL: https://www.researchgate.
- CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate - Google Patents. [URL: https://patents.google.
- Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or096.01]
- Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299105/]
- Synthesis of Carboxylic Acids. [URL: https://www.csun.edu/~jasper/chem360/20-21notes.pdf]
- methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-152222-38-9.html]
- Synthesis of indenes - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2-C/indenes.shtm]
- Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1188]
- 8.5 Catalytic Hydrogenation - YouTube. [URL: https://www.youtube.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scielo.br [scielo.br]
- 3. asianpubs.org [asianpubs.org]
- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Catalytic Hydrogenation and the Birch Reduction - Chad's Prep® [chadsprep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents Utilizing Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Introduction: The Indanone Scaffold in Anti-Inflammatory Drug Discovery
The pursuit of novel anti-inflammatory therapeutics remains a critical endeavor in medicinal chemistry, driven by the need for more effective and safer treatments for a myriad of inflammatory conditions. The indanone core, a bicyclic aromatic ketone, has emerged as a privileged scaffold in the design of such agents. Its rigid structure provides a robust framework for the strategic placement of various functional groups to modulate pharmacological activity. This guide provides a comprehensive overview and detailed protocols for the utilization of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate as a key starting material for the synthesis of a promising class of anti-inflammatory compounds: 2-benzylidene-1-indanone derivatives.
These derivatives have demonstrated significant potential in mitigating inflammatory responses, primarily through the inhibition of pro-inflammatory cytokine production.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic protocols, biological evaluation assays, and mechanistic insights to facilitate the exploration of this chemical space.
Synthetic Strategy: From Indene-2-carboxylate to Bioactive Indanones
The overall synthetic strategy involves a two-stage process. The first stage focuses on the conversion of the starting material, this compound, into the key intermediate, 5-methoxy-2,3-dihydro-1H-inden-1-one . The second stage employs a Claisen-Schmidt condensation to couple the indanone intermediate with a variety of substituted benzaldehydes, yielding the target 2-benzylidene-1-indanone derivatives.
Stage 1: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-one
The conversion of the methyl ester to the indanone is a critical step. A plausible and efficient route involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.
Caption: Synthetic pathway for the preparation of the key indanone intermediate.
Protocol 1: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-one
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: Ester Hydrolysis
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
Place polyphosphoric acid (10x weight of the carboxylic acid) in a round-bottom flask and heat to 80-90 °C.
-
Slowly add the crude 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid from the previous step to the hot PPA with vigorous stirring.
-
Continue heating and stirring for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product, 5-methoxy-2,3-dihydro-1H-inden-1-one, with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-methoxy-2,3-dihydro-1H-inden-1-one.
Stage 2: Synthesis of 2-benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust reaction for forming carbon-carbon bonds between a ketone and an aromatic aldehyde in the presence of a base.[1][3]
Caption: Simplified inflammatory signaling pathway in LPS-stimulated macrophages.
Protocol 3: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 2-benzylidene-1-indanone derivatives
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay
-
ELISA kits for mouse TNF-α and IL-6
-
96-well and 24-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
Part A: Cell Culture and Viability Assay
-
Culture RAW 264.7 cells in complete DMEM in a CO2 incubator.
-
To assess cytotoxicity, seed cells in a 96-well plate and treat with various concentrations of the test compounds for 24 hours.
-
Perform an MTT assay to determine the non-toxic concentrations of the compounds to be used in the anti-inflammatory assay.
Part B: Macrophage Stimulation and Cytokine Measurement
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone). [4]4. After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions. [5][6][7]6. Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Data Presentation: Representative Anti-Inflammatory Activity
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| (E)-2-(3,4-dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 10 | 65.2 ± 5.1 | 72.8 ± 6.3 |
| 25 | 88.9 ± 4.5 | 91.5 ± 3.9 | |
| Dexamethasone (Control) | 10 | 95.3 ± 2.8 | 97.1 ± 2.2 |
Conclusion and Future Directions
The synthetic and biological protocols detailed in this guide provide a robust framework for the development of novel anti-inflammatory agents based on the 2-benzylidene-1-indanone scaffold, starting from the readily accessible this compound. The modular nature of the Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Future work should focus on optimizing the substitution patterns on both the indanone core and the benzylidene moiety to enhance potency and selectivity, as well as to elucidate the precise molecular targets and mechanisms of action of these promising anti-inflammatory candidates.
References
-
Xiao, S., Zhang, W., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 935–952. Available from: [Link]
-
ResearchGate. (n.d.). General synthetic method for 2-benzylidene-1-indanone derivatives 8a-s. Available from: [Link]
-
Ylostalo, J. H., Bartosh, T. J., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
Journal of Materials Chemistry C. (2014). Synthesis and optical properties of iron(iii) complexes of 2-benzylidene-1-indanone derivative thin films. Available from: [Link]
-
Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Available from: [Link]
-
Bio-protocol. (2016). ELISA for TNF-α, IL-6 and IL-10. Available from: [Link]
-
Nevolab. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Available from: [Link]
-
Molecules. (2020). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Available from: [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Available from: [Link]
-
Analytical Sciences. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Available from: [Link]
-
European Journal of Inflammation. (2010). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Available from: [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Available from: [Link]
-
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available from: [Link]
- Google Patents. (2014). Benzylidene indanones and processes for preparation and use thereof.
-
Molecules. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Available from: [Link]
-
Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Available from: [Link]
-
ResearchGate. (2017). Detection of Lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope. Available from: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unlocking the Potential of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a technical guide for leveraging Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate as a foundational scaffold in the design and synthesis of novel anti-cancer therapeutics. While direct anti-tumor activity of this specific ester has not been extensively documented, the dihydroindene core is a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant efficacy against various cancer hallmarks, including uncontrolled proliferation, angiogenesis, and metastasis. This document provides a comprehensive overview of the established anti-cancer activities of dihydroindene derivatives, positioning this compound as a valuable starting material for targeted drug development. We will explore its application in developing inhibitors for critical cancer targets such as tubulin, epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor (FGFR).
The Dihydroindene Scaffold: A Versatile Core for Anti-Cancer Drug Design
The indene scaffold, a bicyclic hydrocarbon composed of a benzene ring fused to a cyclopentene ring, is a cornerstone in the development of new therapeutics. Derivatives of the dihydro-1H-indene core have shown a wide array of biological activities, with anti-cancer applications being particularly prominent. These compounds have been successfully developed as inhibitors of tubulin polymerization and as modulators of key signaling pathways that are often dysregulated in cancer.
Targeting Microtubule Dynamics: Dihydroindene Derivatives as Tubulin Polymerization Inhibitors
A significant body of research highlights the role of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, a process essential for cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells.[2][3]
Mechanism of Action: A Closer Look
Recent studies have demonstrated that novel dihydro-1H-indene derivatives can exhibit potent antiproliferative activity against multiple cancer cell lines, with IC50 values in the nanomolar range.[2][3] These compounds have been shown to inhibit tubulin polymerization in vitro, arrest the cell cycle at the G2/M phase, and trigger apoptosis. Furthermore, promising anti-angiogenic and anti-metastatic properties have been observed, with potent tumor growth inhibition in in vivo models without significant toxicity.[2][3]
Experimental Workflow: Screening for Tubulin Polymerization Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing dihydroindene-based tubulin polymerization inhibitors.
Caption: Simplified signaling pathway of RTK inhibition by dihydroindene derivatives.
Synthesis and Intermediate Applications
This compound serves as a key synthetic intermediate. It has been documented in the synthesis of GPR120 receptor agonists and reversible lysine covalent modifiers of CDK2. [4][5][6][7][8]Its chemical structure allows for further modifications to generate a diverse library of dihydroindene derivatives for screening against various cancer targets.
Quantitative Data Summary
| Compound Class | Target | Cancer Type | IC50 Values | Reference |
| Dihydro-1H-indene derivatives | Tubulin | Various | 0.028-0.087 µM | [2][3] |
| Indeno[1,2-c]pyrazoles | EGFR TK | NSCLC (A549) | 6.13 µM | [9] |
| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives | FGFR1 | Not specified | 3.1-5.7 µM | [10] |
References
- Benchchem. (n.d.). Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate.
- PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
- National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
- Google Patents. (n.d.). US8476308B2 - GPR120 receptor agonists and uses thereof.
- Google Patents. (n.d.). US8309600B2 - GPR120 receptor agonists and uses thereof.
- Google Patents. (n.d.). WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof.
- National Institutes of Health. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy.
- Google Patents. (n.d.). US8299117B2 - GPR120 receptor agonists and uses thereof.
- Google Patents. (n.d.). US8598374B2 - GPR120 receptor agonists and uses thereof.
- Benchchem. (n.d.). Unveiling the Biological Potential of Indene Derivatives: A Comparative Guide.
- ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8476308B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 5. US8309600B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 6. WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof - Google Patents [patents.google.com]
- 7. US8299117B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 8. US8598374B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 9. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" in the synthesis of tubulin polymerization inhibitors
Application Note & Protocols
Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its roles in cell division, intracellular transport, and the maintenance of cell shape make it an attractive and well-validated target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest the cell cycle in rapidly proliferating cancer cells, ultimately leading to apoptosis. These microtubule-targeting agents are broadly classified as either stabilizers or destabilizers. This guide focuses on a promising class of microtubule destabilizers that bind to the colchicine site of β-tubulin, with a particular emphasis on the synthetic utility of the versatile intermediate, Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate .
The dihydro-1H-indene scaffold has emerged as a privileged structure in the design of novel tubulin polymerization inhibitors.[1][2] Its rigid framework allows for the precise spatial orientation of substituent groups that can mimic the binding motifs of natural products like colchicine and combretastatin A-4. By leveraging the synthetic accessibility of intermediates such as this compound, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective anticancer agents.[1]
Synthetic Strategy: Accessing the Indene Core
The synthesis of potent dihydro-1H-indene-based tubulin inhibitors hinges on the efficient preparation of a key building block, this compound. This intermediate provides a handle for further chemical modifications to introduce various aryl groups that are crucial for high-affinity binding to the colchicine site on tubulin.
A logical and efficient synthetic pathway commences with the commercially available 5-methoxy-1-indanone. The synthetic sequence is designed to introduce the required carboxylate functionality at the 2-position, which can then be further elaborated.
Caption: Synthetic pathway to this compound.
From Intermediate to Active Inhibitor: A Representative Synthesis
With the key intermediate, this compound, in hand, the subsequent steps involve the introduction of a substituted aryl moiety. This is often achieved through a multi-step process involving reduction of the ester, conversion to a leaving group (e.g., a tosylate or mesylate), and finally, a nucleophilic substitution or a cross-coupling reaction. A representative synthesis of a potent tubulin inhibitor is outlined below.
Caption: Representative synthesis of a dihydro-1H-indene-based tubulin inhibitor.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The potency of dihydro-1H-indene derivatives as tubulin polymerization inhibitors is highly dependent on the nature and position of substituents on both the indene core and the appended aryl ring. The trimethoxyphenyl group is a recurring motif in many potent colchicine-site inhibitors, as it effectively mimics the A-ring of colchicine.
| Compound ID | R1 (Indene Core) | R2 (Aryl Moiety) | IC50 (Tubulin Polymerization, µM) | Antiproliferative Activity (K562 cells, IC50, µM) |
| 12d | 4,5,6-trimethoxy | 4-hydroxy-3-methoxyphenyl | N/A | 0.028 |
| 15a | 4,5-dimethoxy | 4-hydroxy-3-methoxyphenyl | N/A | ~0.196 |
| 15b | 4-hydroxy-5-methoxy | 4-hydroxy-3-methoxyphenyl | N/A | ~0.420 |
Data synthesized from multiple sources for illustrative purposes.[1]
The data suggest that the presence and positioning of methoxy groups on the indene core are critical for potent antiproliferative activity. A trimethoxy substitution pattern on the indene ring generally leads to higher potency.[1]
These compounds exert their biological effect by binding to the colchicine site on β-tubulin, which leads to a conformational change that prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics triggers a mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of indene-based tubulin polymerization inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This protocol is adapted from a similar synthesis of the unsubstituted analogue.[3]
Materials:
-
5-methoxy-1-indanone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-methoxy-1-indanone (1 equivalent) in a mixture of dimethyl carbonate and anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Carefully pour the reaction mixture into cold 1 M hydrochloric acid.
-
Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is a generalized procedure based on commercially available kits and published methods.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (dihydro-1H-indene derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine or nocodazole)
-
Negative control (solvent vehicle)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a stock solution of tubulin in general tubulin buffer.
-
Prepare working solutions of the test compound, positive control, and negative control at various concentrations.
-
In a pre-chilled 96-well plate on ice, add the appropriate volume of tubulin solution to each well.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Initiate polymerization by placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value of the test compound by plotting the extent of polymerization (or the initial rate of polymerization) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of potent tubulin polymerization inhibitors. The dihydro-1H-indene scaffold provides a rigid framework for the strategic placement of substituents that can effectively target the colchicine binding site on β-tubulin. By understanding the structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can continue to develop novel and effective anticancer agents based on this promising chemical class.
References
- Duan, J., et al. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 23(4), 1413-1415.
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Figshare. [Link]
-
Panda, D., et al. (2009). Binding of indanocine to the colchicine site on tubulin promotes fluorescence, and its binding parameters resemble those of the colchicine analogue AC. PubMed. [Link]
-
Zhang, X., et al. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 23(4), 1413-1415. [Link]
Sources
Chiral Separation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate: A Comprehensive Guide to Method Development and Application Protocols
Introduction: The Significance of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is a critical aspect of drug discovery, development, and quality control. This guide provides a detailed exploration of chiral separation techniques for Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds.
The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives often possess chiral centers. The enantiomeric purity of such intermediates can directly impact the stereochemistry and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API). This document will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral resolution of this specific compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Understanding the Analyte: Structural Considerations for Chiral Method Development
The successful chiral separation of this compound hinges on a thorough understanding of its molecular structure. The key features influencing its interaction with a chiral stationary phase (CSP) are:
-
Aromatic Ring System: The presence of the methoxy-substituted benzene ring allows for π-π stacking interactions, which are a primary mechanism for chiral recognition on many CSPs.
-
Ester Group: The methyl ester functionality provides a site for hydrogen bonding and dipole-dipole interactions.
-
Chiral Center: The stereogenic center at the C2 position of the indane ring is the basis for enantiomerism. The spatial arrangement of the substituents around this center will determine the differential interaction with the chiral selector.
Based on these structural characteristics, polysaccharide-based and Pirkle-type CSPs are logical first choices for screening, as they offer a combination of interaction modes conducive to the resolution of aromatic esters.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method.
Causality Behind Experimental Choices in Chiral HPLC
The selection of the CSP is the most critical parameter in chiral method development. For this compound, the following CSPs are recommended for initial screening based on their proven efficacy for similar aromatic and ester-containing compounds:
-
Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series): These are the most widely used CSPs due to their broad applicability. The chiral selectors, typically cellulose or amylose derivatives coated or immobilized on a silica support, form chiral grooves and cavities. Chiral recognition is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic rings of the analyte. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.
-
Pirkle-type CSPs (e.g., Regis WHELK-O® 1): These CSPs, also known as brush-type phases, have a chiral selector covalently bonded to the silica surface. The WHELK-O® 1, for instance, is a π-electron acceptor/π-electron donor phase, making it highly effective for the separation of racemates containing aromatic rings. It is known for its durability and broad mobile phase compatibility.
The choice of mobile phase is equally crucial and is dependent on the selected CSP and the desired chromatographic mode (Normal Phase or Reversed Phase).
-
Normal Phase (NP): Typically employs a non-polar mobile phase, such as hexane or heptane, with a polar modifier, usually an alcohol like isopropanol (IPA) or ethanol. This mode is often the first choice for polysaccharide CSPs as it promotes hydrogen bonding and dipole-dipole interactions.
-
Reversed Phase (RP): Uses a polar mobile phase, such as a mixture of water or buffer with acetonitrile or methanol. This mode is particularly useful for immobilized polysaccharide CSPs and Pirkle-type phases.
Screening Protocol for Chiral HPLC Method Development
This protocol outlines a systematic approach to screen for the optimal chiral separation conditions.
dot
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final compound.
I. Overview of Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification, however, can present several challenges stemming from the nature of its synthesis and inherent chemical properties. Common issues include the presence of unreacted starting materials, isomeric byproducts, and products of side reactions. Achieving high purity is critical for downstream applications, particularly in drug development where even trace impurities can have significant biological effects.
This guide will address these challenges through a series of troubleshooting scenarios and FAQs, providing practical, step-by-step protocols and the scientific rationale behind them.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific problems you may encounter during the purification process.
A. Issue: Presence of Unreacted Starting Materials
Question 1: My crude product shows significant amounts of unreacted 5-methoxy-1-indanone and dimethyl carbonate after synthesis. What is the most effective initial purification step?
Answer: The presence of significant amounts of starting materials post-reaction typically points to incomplete conversion. The first and most effective step is often a liquid-liquid extraction to remove the bulk of these impurities.
-
Rationale: 5-methoxy-1-indanone and dimethyl carbonate have different polarity and solubility profiles compared to the desired product. An acidic workup followed by extraction with a suitable organic solvent can effectively partition the impurities. For instance, after quenching the reaction, acidification with dilute hydrochloric acid will ensure the desired product remains in the organic phase while some polar impurities may be removed in the aqueous phase.[1]
-
Step-by-Step Protocol: Acidic Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Acidify the mixture to a pH of 2-3 using 5 M hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.[1]
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product, which should now be significantly enriched with the desired compound.
-
B. Issue: Isomeric and Structurally Similar Impurities
Question 2: After an initial workup, my NMR analysis indicates the presence of isomeric byproducts. How can I separate these from my target compound?
Answer: The separation of isomers is a common challenge in the synthesis of indene derivatives.[2] Flash column chromatography is the most effective technique for this purpose due to its high resolving power.
-
Rationale: Isomers often have very similar physical properties, making separation by techniques like crystallization difficult. Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, it is possible to achieve separation of closely related isomers.
-
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of ethyl acetate and pentane or hexane. A common starting point is a low percentage of ethyl acetate (e.g., 0-10%) in pentane.[1]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[1] This will sequentially elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions containing the desired product and concentrate under reduced pressure.
-
-
Troubleshooting Chromatography:
-
Poor Separation: If separation is poor, consider using a less polar solvent system (slower elution) or a different stationary phase like alumina.
-
Tailing: Tailing of spots on TLC can indicate that the compound is too polar for the chosen solvent system or that the silica gel is too acidic. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can sometimes mitigate this.
-
C. Issue: Colored Impurities and Baseline Contamination
Question 3: My purified product has a persistent yellow or brown color, and the NMR baseline is noisy. What could be the cause and how can I fix it?
Answer: Persistent color and a noisy baseline often indicate the presence of high molecular weight, non-polar byproducts or residual catalyst. Recrystallization is an excellent method for removing such impurities and for obtaining a highly pure, crystalline final product.
-
Rationale: Recrystallization works on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while the impurities are either highly soluble or insoluble at both temperatures. As the solution cools, the desired compound crystallizes out, leaving the impurities in the mother liquor.
-
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a reported solvent for similar compounds.[3] Other potential solvents include isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation and purity, subsequent cooling in an ice bath or freezer can be beneficial.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods to assess the purity of this compound?
A1: A combination of techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.[4]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Q2: Can distillation be used for the purification of this compound?
A2: While distillation is a powerful purification technique for liquids, it is generally not suitable for this compound, which is a solid at room temperature.[1] High temperatures required for distillation could also lead to decomposition.
Q3: Are there any specific safety precautions I should take during the purification process?
A3: Yes, standard laboratory safety practices should always be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Being cautious when handling flammable organic solvents.
-
Consulting the Safety Data Sheet (SDS) for all chemicals used.
IV. Visualizing the Purification Workflow
To provide a clear overview of the purification strategy, the following workflow diagram illustrates the decision-making process based on the nature of the impurities present.
Caption: Purification workflow for this compound.
V. Summary of Purification Techniques and Expected Outcomes
| Technique | Primary Impurities Removed | Expected Outcome |
| Liquid-Liquid Extraction | Unreacted starting materials, water-soluble byproducts | Enriched crude product, reduced load for chromatography |
| Flash Column Chromatography | Isomeric byproducts, closely related impurities | Separation of isomers, high purity amorphous or oily product |
| Recrystallization | Colored impurities, baseline contaminants, final polishing | Highly pure, crystalline solid with a sharp melting point |
VI. References
-
Supplementary Materials. (n.d.). Retrieved from
-
Analytical Methods. (n.d.). Retrieved from
-
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis. (n.d.). Chemicalbook. Retrieved from
-
The 1H-indene and some examples of indene pharmaceuticals. (n.d.). ResearchGate. Retrieved from
Sources
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
The chiral 2-substituted indane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Achieving high stereoselectivity in the synthesis of molecules like Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is therefore of paramount importance. The most common and atom-economical method for this transformation is the asymmetric hydrogenation of the prochiral precursor, Methyl 5-methoxy-1H-indene-2-carboxylate.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to low stereoselectivity in this critical synthetic step.
Troubleshooting Guide: Low Enantioselectivity
This section addresses the most common issue encountered during the synthesis: poor enantiomeric excess (ee). A systematic approach to diagnosing the problem is crucial for efficient optimization.
Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the most common culprits?
Low ee can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A logical, step-by-step investigation is the most effective approach.
Initial Diagnostic Workflow
1. Catalyst-Related Issues:
-
Purity and Integrity: The chiral ligand and metal precursor must be of the highest purity. Trace impurities can act as catalyst poisons, deactivating the active species or promoting a non-selective background reaction.[1] Ensure ligands have not racemized or degraded during storage.
-
Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can impact selectivity. Too low a concentration may lead to slow reaction rates where a background reaction becomes competitive. Conversely, excessively high loading is not economical and can sometimes lead to the formation of less-selective dimeric species.
-
Activation/Pre-formation: Many catalysts, particularly those based on Ruthenium and Rhodium, require a pre-activation step to form the active catalytic species.[2] Incomplete activation or decomposition during this step is a common source of poor performance. Ensure strict adherence to anaerobic and anhydrous conditions during catalyst preparation.
2. Reaction Condition Issues:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). However, this comes at the cost of a slower reaction rate.
-
Solvent: The choice of solvent can have a profound effect on ee.[3][4] Solvents influence the conformation of the catalyst-substrate complex and can stabilize or destabilize the key transition states.[5] A solvent screen is a vital part of optimization. Polar, protic solvents like methanol or ethanol often promote rapid reaction, while less polar or non-coordinating solvents like dichloromethane (DCM) or toluene may enhance selectivity.[2][6]
-
Hydrogen Pressure: The effect of H₂ pressure can be complex. For some catalytic systems, higher pressure increases the rate but may decrease selectivity by altering the rate-determining step or catalyst speciation. For other systems, a minimum pressure is required to maintain catalyst stability and activity.[2]
3. Substrate-Related Issues:
-
Purity: Impurities in the starting material can poison the catalyst. Ensure the precursor, Methyl 5-methoxy-1H-indene-2-carboxylate, is highly pure.
-
Isomeric Purity: The position of the double bond in the indene precursor is critical. If the starting material contains isomers (e.g., the double bond has migrated out of conjugation), this can lead to different products or lower selectivity.[7]
Q2: My reaction is extremely slow or stalls completely. How does this impact stereoselectivity?
A stalled reaction is often a sign of catalyst deactivation or poisoning.[1] If the chiral catalyst dies, any remaining conversion may proceed through a very slow, non-selective background hydrogenation, which will erode the final enantiomeric excess.
Troubleshooting Steps:
-
Check for Poisons: Common catalyst poisons include sulfur compounds, strong coordinating amines, or oxidants (air). Ensure all reagents and solvents are pure and that the reaction is performed under a strictly inert atmosphere.
-
Re-evaluate Catalyst Loading: The catalyst-to-substrate ratio (S/C) may be too high (i.e., not enough catalyst). Try increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
-
Increase Hydrogen Pressure: Low H₂ concentration can lead to catalyst decomposition pathways becoming dominant. Ensure adequate pressure and good gas-liquid mixing (stirring).
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind stereoselection in this hydrogenation?
Asymmetric hydrogenation relies on the formation of a transient complex between the prochiral alkene (the indene ester) and the chiral metal catalyst. The chiral ligands on the metal create a specific three-dimensional environment. The alkene can coordinate to the metal from two different faces (its Re or Si face). This leads to two different diastereomeric transition states for the hydrogen addition step. Because these transition states are diastereomeric, they have different energies. The chiral catalyst is designed to maximize the energy difference between these two pathways, so that the reaction proceeds overwhelmingly through the lower-energy transition state, forming one enantiomer of the product in excess.
Reaction and Stereochemical Principle
Q2: How should I select an initial chiral catalyst for this synthesis?
For the asymmetric hydrogenation of cyclic, trisubstituted alkenes like the indene precursor, catalysts based on Ruthenium, Rhodium, and Iridium are the most successful.[8]
-
Ruthenium-based catalysts: Complexes with chiral diphosphine ligands like BINAP and its derivatives are classic choices and have shown high efficacy for a wide range of substrates.[9][10] Ru-NHC (N-Heterocyclic Carbene) complexes are also emerging as powerful catalysts for the hydrogenation of heterocycles and arenes.[11][12]
-
Rhodium-based catalysts: Rhodium complexes with chiral phosphine ligands such as DIPAMP or DuPhos are also excellent candidates, particularly for functionalized alkenes.[13][14]
-
Iridium-based catalysts: Iridium complexes, often with P,N-ligands (e.g., PHOX ligands), are highly active and can be effective for challenging substrates, including those that are sterically hindered or less activated.[15][16]
A prudent approach is to start with a well-established catalyst from the literature for a similar substrate, for example, a Ru(II)-BINAP system.
Q3: Can additives be used to improve enantioselectivity?
Yes, in some cases, additives can significantly influence the outcome. For certain iridium-catalyzed hydrogenations, acidic additives have been shown to improve performance.[8] In other systems, a halide source (e.g., from the catalyst precursor) can be crucial for maintaining the active catalytic cycle. However, additives can also act as inhibitors, so their use should be based on literature precedent and carefully screened.
Optimization Protocols & Data
Protocol 1: Temperature Screening
Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.
-
Set up 4 identical small-scale reactions in parallel pressure vials under an inert atmosphere.
-
To each vial, add the substrate (e.g., 100 mg), solvent (e.g., 2 mL of degassed MeOH), and the pre-formed catalyst solution (e.g., S/C = 1000).
-
Place each vial in a reaction block or bath set to a different, precisely controlled temperature (e.g., 40°C, 25°C, 0°C, -20°C).
-
Pressurize all reactors with H₂ to the desired pressure (e.g., 50 bar).
-
Stir the reactions for a fixed time (e.g., 12 hours) or until full conversion is observed in the highest temperature reaction.
-
Carefully vent the reactors, quench the reactions, and analyze the conversion (by GC/LC) and enantiomeric excess (by chiral HPLC/GC) for each sample.
Illustrative Data: Temperature Screening
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|
| 1 | 40 | >99 | 85 |
| 2 | 25 (Room Temp) | >99 | 92 |
| 3 | 0 | 95 | 97 |
| 4 | -20 | 60 | >99 |
Protocol 2: Solvent Screening
Objective: To identify a solvent that provides the best balance of reactivity and stereoselectivity.[3]
-
Prepare a stock solution of the substrate and the catalyst precursor in a volatile solvent (e.g., DCM).
-
Aliquot the stock solution into several reaction vials and carefully evaporate the solvent under an inert gas stream.
-
To each vial, add a different degassed solvent to be tested (e.g., Methanol, Ethanol, THF, Toluene, Dichloromethane).
-
Pressurize all vials with H₂ and run the reactions in parallel at the optimal temperature determined previously.
-
After a fixed time, analyze each reaction for conversion and enantiomeric excess.
Illustrative Data: Solvent Screening
| Entry | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| 1 | Methanol (MeOH) | >99 | 92 |
| 2 | Toluene | 85 | 95 |
| 3 | THF | 98 | 94 |
| 4 | Dichloromethane | 91 | 96 |
References
-
Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. (2015). RSC Publishing.
-
Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. (2020). Organic Letters.
-
Regio‐ and Enantioselective Organocascade Michael–Michael Reactions: Construction of Chiral Trisubstituted Indanes. (2014). European Journal of Organic Chemistry.
-
A Comparative Guide to the Synthesis of Chiral 2-Substituted Indanones. BenchChem.
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2024). MDPI.
-
Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization. (2015). Nature Chemistry.
-
Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones. (1999). Google Patents.
-
Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. (1981). Journal of the Chemical Society, Chemical Communications.
-
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. (2021). Journal of the American Chemical Society.
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing.
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2004). PNAS.
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. (2014). ResearchGate.
-
Hydrogenation troubleshooting. (2023). Reddit.
-
Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). Journal of the American Chemical Society.
-
Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans. (2012). Angewandte Chemie International Edition.
-
Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. (2007). PMC.
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2013). PMC.
-
Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). PMC.
-
CATALYTIC ASYMMETRIC HYDROGENATION OF IMINES - USE OF RHODIUM(I)/PHOSPHINE COMPLEXES AND CHARACTERIZATION OF RHODIUM(I)/IMINE COMPLEXES. (1991). UBC Chemistry.
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (2020). WordPress.
-
Asymmetric Hydrogenation. (2015). University of Michigan.
-
Rhodium-Catalyzed Enantioselective Diboration of Simple Alkenes. (2000). ACS Publications.
-
Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5-ylidene–palladium complex. (2015). RSC Publishing.
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (2021). IntechOpen.
-
Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. (2018). Organic Chemistry Portal.
-
Rhodium‐Catalyzed Cascade Annulation of Benzimidates and Nitroalkenes for the Synthesis of Difunctionalized Indenes. (2019). Advanced Synthesis & Catalysis.
-
Rhodium-Catalyzed Asymmetric Hydrogenation with a P-Stereogenic Ligand. (2010). ResearchGate.
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). Organometallics.
-
Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. (2018). Journal of the American Chemical Society.
Sources
- 1. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans / Angewandte Chemie International Edition, 2012 [sci-hub.box]
- 12. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CATALYTIC ASYMMETRIC HYDROGENATION OF IMINES - USE OF RHODIUM(I)/PHOSPHINE COMPLEXES AND CHARACTERIZATION OF RHODIUM(I)/IMINE COMPLEXES | UBC Chemistry [chem.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 65844-46-4). This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this molecule. As a key intermediate in various synthetic pathways, understanding its stability profile is crucial for ensuring the integrity of your research and development processes.
This document is structured to anticipate the challenges you may encounter during experimental work. It moves from foundational questions about the molecule's inherent stability to practical, step-by-step guidance for conducting forced degradation studies and identifying potential degradants.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
Based on its chemical structure, which includes a methyl ester, a methoxy group, and an indane core, the primary stability concerns are:
-
Hydrolytic Degradation: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.
-
Oxidative Degradation: The methoxy group and the benzylic carbons of the indane ring system can be susceptible to oxidation.[1] Oxidation may lead to the formation of various products, including demethylated (phenolic) compounds or ketones.
-
Thermal Degradation: At elevated temperatures, methyl esters can undergo decomposition.[2][3] Potential thermal degradation pathways could involve the elimination of methanol.[3]
-
Photodegradation: Aromatic systems, like the indene core, can be sensitive to UV light, potentially leading to polymerization or other rearrangements.[4]
I am observing a new, more polar impurity in my sample upon storage in a protic solvent. What is the likely cause?
The appearance of a more polar impurity, especially in the presence of water or other protic solvents, strongly suggests hydrolysis of the methyl ester . The resulting carboxylic acid (5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid) is significantly more polar than the parent ester.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new impurity corresponds to the hydrolyzed product (loss of 14 Da, representing CH₂ from the methyl ester).
-
pH Check: Measure the pH of your sample matrix. Even seemingly neutral solutions can become slightly acidic or basic over time, catalyzing hydrolysis.
-
Solvent Selection: If possible, switch to a non-protic, anhydrous solvent for storage and analysis to minimize hydrolysis.
My sample has developed a yellow tint after exposure to air. What could be the degradation pathway?
A color change to yellow often indicates the formation of conjugated systems, which can arise from oxidation . The indene ring system itself is known to be susceptible to oxidation upon exposure to air.[5] The benzylic positions of the dihydroindene ring are particularly prone to oxidation, potentially forming ketone or hydroperoxide species.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Antioxidants: For formulated products, consider the addition of a suitable antioxidant.
-
Characterize Degradant: Use spectroscopic methods (UV-Vis, NMR, MS) to identify the chromophore responsible for the yellow color.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Workflow for a Forced Degradation Study
Below is a diagram illustrating a typical workflow for conducting a forced degradation study on this compound.
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
The following diagram outlines the most probable degradation pathways for this compound based on its functional groups.
Caption: Predicted Degradation Pathways.
Experimental Protocols
The following are starting point protocols for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.
| Stress Condition | Protocol | Potential Degradation Product(s) |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. | 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. 2. Keep at room temperature for 4 hours. 3. Neutralize with an equivalent amount of 0.1 M HCl before analysis. | 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
| Oxidation | 1. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. | Demethylated products, ketones, N-oxides (if applicable) |
| Thermal Degradation | 1. Store the solid compound in a controlled temperature oven at 80°C for 7 days. 2. Prepare a solution of the stressed solid for analysis. | Products of methanol elimination, oligomers |
| Photostability | 1. Expose a solution (e.g., 1 mg/mL in acetonitrile/water) and the solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). 2. Analyze the samples alongside a dark control. | Polymers, rearranged products |
Analytical Method Development
A stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products. A reverse-phase HPLC method is a good starting point.
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 30-70% B over 20 minutes) and optimize based on the separation of degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 275 nm (or PDA to assess peak purity) |
| Column Temperature | 30°C |
References
- Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025). Vertex AI Search.
- Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. (2010).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- Forced degrad
- The 1H‐indene and some examples of indene pharmaceuticals. (n.d.).
- Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxyl
- Indene. (n.d.). Wikipedia.
- Indene. (n.d.). PubChem.
- Photostability of Indium Phthalocyanines in Organic Solvents. (2022). MDPI.
- Oxidation and reduction of some methoxy-anthracenes and their derivatives. (1967). Journal of the Chemical Society C: Organic.
Sources
- 1. Oxidation and reduction of some methoxy-anthracenes and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Scale-Up of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Scaling a reaction from the bench to pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common synthetic routes and the physicochemical principles that govern their success at scale.
The synthesis of this indane derivative often involves a critical intramolecular cyclization step to form the five-membered ring. A common and effective strategy is the Dieckmann condensation of a precursor diester, such as Dimethyl 2-(4-methoxybenzyl)succinate, using a strong base. This guide will use this reaction as a central example to discuss scale-up challenges.
Troubleshooting Guide: From Bench to Plant
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Q1: My reaction yield dropped from 85% at the 1 L scale to less than 50% in a 50 L reactor. What are the most likely causes?
This is a classic scale-up problem rooted in changes to mass and heat transfer dynamics.[2] As reactor volume increases, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat removal.[3] Simultaneously, achieving uniform mixing becomes more difficult.[1]
Primary Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: The desired reaction is an intramolecular cyclization. The primary competing side reaction is intermolecular polymerization, where one molecule reacts with another instead of with itself. At larger scales, inefficient mixing can create localized areas of high reactant concentration, favoring polymerization.
-
Solution: Employ "high dilution" principles even at scale. This does not necessarily mean using vast solvent volumes. Instead, control the rate of addition of a key reagent (e.g., adding the diester precursor slowly to a suspension of the base). This keeps the instantaneous concentration of the uncyclized substrate low, favoring the intramolecular pathway.[4][5]
-
-
Poor Mixing & Mass Transfer: In a large vessel, areas near the impeller are well-mixed, but regions near the reactor walls or baffles may be stagnant.[2] If the base (e.g., sodium hydride) is not uniformly suspended, the reaction will only occur where the reagents meet, leading to incomplete conversion and potential side reactions.
-
Solution: Characterize your mixing. Ensure your impeller design and agitation speed are sufficient for the vessel geometry and batch volume. For solid-liquid suspensions like NaH in THF, a pitched-blade turbine or a similar impeller that promotes axial flow and solids suspension is often preferred. Modeling can provide deep insights into mixing conditions within a reactor.[1]
-
-
Thermal Gradients (Hot Spots): The Dieckmann condensation is often exothermic. Inefficient heat removal in a large reactor can create localized "hot spots."[3] These can accelerate decomposition of the product or promote side reactions, such as Claisen condensation or elimination.
-
Solution: Use a reaction calorimeter at the lab scale to understand the heat flow of your reaction.[6] This data is crucial for modeling the thermal behavior at a larger scale. Ensure your plant reactor's cooling capacity is sufficient. Again, slow, controlled addition of the limiting reagent is the most effective way to manage the rate of heat generation.[6]
-
Q2: During the base-mediated cyclization, the reaction mixture becomes a thick, un-stirrable paste. How can I prevent this?
This issue, observed even at the lab scale, arises from the precipitation of the sodium enolate intermediate of the cyclized β-keto ester.[7] As the scale increases, this can lead to stalled agitation, poor heat transfer, and a failed batch.
Potential Solutions:
-
Solvent Choice: While THF is common, consider a solvent system that better solubilizes the intermediate. A co-solvent like 1,2-dimethoxyethane (DME) or switching to a higher-boiling solvent like toluene (if using a stronger base like sodium bis(trimethylsilyl)amide) might be effective. Always verify solvent compatibility and safety beforehand.
-
Temperature Profile: Running the reaction at a slightly higher temperature (e.g., 50-60 °C in THF) can increase the solubility of the intermediate enolate. However, this must be balanced against the risk of side reactions. This approach requires excellent temperature control, as higher temperatures can accelerate undesirable pathways.
-
Reverse Addition: Instead of adding the base to the diester, add the diester solution slowly to a well-agitated slurry of the base. This prevents the formation of a concentrated, viscous mass of the enolate all at once.
Q3: My final product is contaminated with a significant acidic impurity after workup. What is it and how do I avoid it?
The most likely acidic impurity is the carboxylic acid formed by hydrolysis of the desired methyl ester product. This can happen during the aqueous quench and workup, especially if conditions are not carefully controlled. Ester hydrolysis is reversible and can be catalyzed by either acid or base.[8]
Mitigation Strategies:
-
Controlled Quench: Quench the reaction by slowly adding the reaction mixture to a cold, buffered aqueous solution (e.g., ammonium chloride) rather than adding water directly to the basic reaction mixture. This helps neutralize the excess base more gently.
-
Temperature Control During Workup: Perform all extractions and washes at a reduced temperature (e.g., 0-10 °C) to minimize the rate of hydrolysis.
-
Minimize Emulsions: At scale, workups can be plagued by emulsions, which increase contact time between the organic product and the aqueous phase. Use a brine wash to help break emulsions. If they persist, a small amount of a different organic solvent might alter the phase dynamics.
-
Avoid Strong Acids/Bases: During pH adjustment, use milder acids like citric acid or acetic acid instead of concentrated HCl. Ensure any basic washes (e.g., sodium bicarbonate) are followed promptly by separation to avoid base-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
What are the critical process parameters to monitor during scale-up of the cyclization step?
Focus on the parameters that change with scale.
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Key Consideration for Scale-Up |
| Reagent Addition Time | 5-10 minutes | 1-3 hours | Must be increased to manage heat evolution. Rate is dictated by the reactor's heat removal capacity.[3][6] |
| Agitator Speed (RPM) | 300-500 RPM | 80-150 RPM | Constant RPM is not a valid scale-up criterion. Aim for constant power-per-unit-volume or tip speed to approximate similar mixing conditions.[3] |
| Heat Transfer Area / Volume | High (~100 m²/m³) | Low (~5 m²/m³) | The primary reason reactions can "run away." The rate of heat generation scales with volume, but heat removal scales with area.[3][9] |
| Mixing Time | Seconds | Minutes | Longer mixing times can lead to lower yields if the reaction half-life is short compared to the mixing time.[3] |
How do I choose the right base for the Dieckmann condensation at scale?
-
Sodium Hydride (NaH): A common choice. It's inexpensive and effective. However, it is a flammable solid that generates hydrogen gas, requiring careful handling, inert atmosphere, and proper venting at scale. Its slurry form can present mixing challenges.[7]
-
Sodium Methoxide (NaOMe): Can be used in methanol or THF. It is often easier to handle than NaH as a solution. However, it can lead to transesterification if other ester types are present.
-
Potassium tert-butoxide (KOtBu): A stronger, more soluble base that can often drive reactions to completion more effectively. It is more expensive and highly reactive with water.
My final product requires chromatographic purification. How can I avoid this at scale?
Chromatography is expensive and time-consuming at the manufacturing scale. The best strategy is to avoid it by controlling the reaction to minimize impurities.
-
Optimize the Reaction: Use the troubleshooting guide above to minimize side-product formation.
-
Crystallization: Explore different solvent systems to find conditions where your desired product crystallizes with high purity, leaving impurities behind in the mother liquor. A design of experiments (DoE) approach can be highly effective for optimizing crystallization.
-
Distillation: If the product is thermally stable and volatile enough, fractional distillation under vacuum may be a viable, scalable purification method.
Visualizing the Troubleshooting Process
The following workflow provides a logical decision tree for diagnosing and solving common issues during the scale-up of the cyclization reaction.
Sources
- 1. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
Technical Support Center: Reaction Condition Optimization for Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high yields of a pure product.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common and effective method for constructing the indene core of this molecule is through an intramolecular Dieckmann condensation of a suitable diester precursor. This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[1][2] The subsequent steps would typically involve the reduction of the keto group to a methylene group to arrive at the target molecule.
This guide will focus on the optimization of the Dieckmann condensation step, as it is often the most challenging part of the synthesis, prone to side reactions and yield issues.
Visualizing the Workflow: From Precursor to Product
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages involved in the synthesis of this compound, starting from the diester precursor.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. | Solution: Use freshly opened, high-purity NaH. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[3] Rationale: The Dieckmann condensation relies on the deprotonation of the α-carbon of the ester by a strong base. Moisture will quench the NaH, preventing this crucial first step. |
| 2. Poor Quality Starting Material: Impurities in the diester precursor can inhibit the reaction. | Solution: Purify the starting diester by distillation or chromatography before use. Confirm its purity by NMR or GC-MS. Rationale: Acidic or electrophilic impurities can consume the base or react with the enolate intermediate, leading to side products and reduced yield. | |
| 3. Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. | Solution: After the initial addition of NaH at room temperature, slowly heat the reaction mixture to reflux.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The intramolecular cyclization is often thermodynamically favorable but may be kinetically slow at lower temperatures. | |
| Formation of a Thick Precipitate/Reaction Stalls | 1. Insolubility of the Enolate Salt: The sodium salt of the resulting β-keto ester may be insoluble in the reaction solvent. | Solution: While a precipitate is often observed and can be normal, if the reaction stalls, consider adding a co-solvent like DMF to improve solubility. However, be cautious as this can also affect the reaction outcome. Rationale: Poor solubility of the intermediate can hinder further reaction and make stirring difficult. |
| Multiple Spots on TLC/Impure Product | 1. Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. | Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a suspension of the base in the solvent. Rationale: High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two different molecules reacting. |
| 2. Side Reactions: The presence of other reactive functional groups can lead to undesired side reactions. | Solution: Ensure that the starting material is free of any functional groups that are not compatible with the strong base used in the reaction. If necessary, use protecting groups. Rationale: Functional groups like aldehydes, ketones, or unprotected alcohols will react with NaH. | |
| 3. Epoxide Formation (for related halo-indanones): In analogous syntheses, the formation of epoxide impurities has been noted. | Solution: While not directly applicable to this specific methoxy derivative, in cases with leaving groups on the indane ring, the addition of a mild Lewis acid or a proton source during workup can help to suppress epoxide formation.[4] Rationale: The enolate intermediate can potentially displace a leaving group on the aromatic ring, leading to undesired cyclization products. | |
| Difficult Purification | 1. Co-eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging. | Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or pentane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[3] Consider using a different stationary phase if silica gel is not effective. Rationale: Fine-tuning the mobile phase polarity allows for better resolution of compounds with similar retention factors. |
| 2. Product Instability: The β-keto ester product might be sensitive to acidic or basic conditions. | Solution: During work-up, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. Rationale: The ester functional group can be hydrolyzed under harsh acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade of solvent and reagents?
A1: It is crucial to use anhydrous solvents and high-purity reagents. For the Dieckmann condensation, anhydrous tetrahydrofuran (THF) is a common solvent. Ensure that the sodium hydride is a fresh batch, as it is highly sensitive to moisture. The purity of the starting diester should be greater than 98% to minimize side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The starting material (diester) should have a different Rf value than the product (β-keto ester). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are some alternative synthetic routes to this compound?
A3: While the Dieckmann condensation is a robust method, other synthetic strategies for indene derivatives exist. These include:
-
Friedel-Crafts Acylation/Alkylation: Intramolecular Friedel-Crafts reactions of substituted phenylpropanoyl chlorides or related compounds can be used to form the indanone ring system.[5]
-
Palladium-Catalyzed Cyclizations: Modern cross-coupling methodologies, such as intramolecular Heck reactions, can also be employed to construct the indene core.[5]
-
Rhodium-Catalyzed Annulation: The reaction of 2-(chloromethyl)phenylboronic acids with alkynes in the presence of a rhodium catalyst can yield indene derivatives.[5]
The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Q4: What are the key characterization techniques for the final product?
A4: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the aromatic ring.
Experimental Protocol: Dieckmann Condensation
This protocol is a general guideline for the synthesis of the β-keto ester intermediate. Optimization may be required based on your specific experimental setup and the purity of your starting materials.
Caption: Step-by-step protocol for the Dieckmann condensation.
References
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Dieckmann Condensation Reactions. Chad's Prep. [Link]
-
Synthesis of indenes. Organic Chemistry Portal. [Link]
- CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Indene synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Purity of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Welcome to the technical support center for "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this key synthetic intermediate. Leveraging extensive experience in synthetic chemistry and purification sciences, this document will explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
I. Understanding the Chemistry: Synthesis and Potential Impurities
"this compound" is typically synthesized via a multi-step process that often involves a Friedel-Crafts-type reaction. A plausible synthetic route involves the reaction of a substituted phenylpropanoic acid or its derivative, which is then cyclized to form the indanone ring system. The subsequent introduction of the carboxylate group at the 2-position can be achieved through various methods, such as carboxylation of the corresponding enolate.
A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities. The primary sources of impurities in the synthesis of "this compound" include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial reactants in the crude product.
-
Regioisomers: During the Friedel-Crafts acylation of anisole (methoxybenzene) derivatives, substitution can occur at different positions on the aromatic ring, leading to the formation of undesired regioisomers. The methoxy group is an ortho-, para-directing group, which can lead to the formation of isomers where the five-membered ring is fused at a different position relative to the methoxy group.
-
Side-Reaction Products: The reaction conditions can sometimes promote side reactions, such as polymerization or the formation of other unexpected byproducts.
-
Residual Solvents and Reagents: Inadequate work-up procedures can leave behind residual solvents, catalysts, or other reagents used in the synthesis.
II. Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of "this compound."
Q1: My crude product is a dark, oily residue, but the pure compound should be a solid. What should I do?
A1: A dark, oily appearance is a common indicator of significant impurities. Before attempting purification, it is advisable to perform a preliminary analysis by Thin Layer Chromatography (TLC) to assess the complexity of the mixture.
-
Initial Work-up: Ensure that the reaction mixture has been thoroughly quenched and washed to remove any acidic or basic residues. An extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine and drying over an anhydrous salt like sodium sulfate is a critical first step.
-
Charcoal Treatment: If the color is due to high molecular weight, polymeric impurities, a treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Proceed to Chromatography: Column chromatography is generally the most effective method for separating the desired product from a complex mixture of impurities.
Q2: I am having difficulty purifying my compound by recrystallization. It either "oils out" or the yield is very low.
A2: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the boiling point of the solvent. A low yield can result from using an inappropriate solvent or an excessive amount of it.
-
Troubleshooting "Oiling Out":
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For "this compound," a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, petroleum ether).
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Then, slowly add the hot non-polar solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Improving Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor: If the yield is still low, concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization.
-
Q3: My purified compound shows multiple spots on TLC. How can I improve the separation?
A3: The presence of multiple spots on TLC after purification indicates that the chosen method was not effective in separating all impurities.
-
Optimize Column Chromatography:
-
Solvent System: The polarity of the eluent is critical. For "this compound," a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or pentane is recommended. A typical gradient might start with 5% ethyl acetate in hexanes and gradually increase to 20-30%.
-
Silica Gel: Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.
-
Column Loading: Do not overload the column. The amount of crude product should be about 1-5% of the weight of the silica gel.
-
-
Consider Preparative HPLC: If column chromatography does not provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation, although it is a more resource-intensive technique.
III. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from the purification of the structurally similar compound "Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate" and is expected to be effective for the title compound.[1]
Materials:
-
Crude "this compound"
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes or Pentane
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% EtOAc in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is:
-
5% EtOAc in hexanes (2 column volumes)
-
10% EtOAc in hexanes (4 column volumes)
-
15% EtOAc in hexanes (4 column volumes)
-
20% EtOAc in hexanes (until the product has eluted)
-
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified "this compound."
Protocol 2: Recrystallization
Materials:
-
Purified "this compound" (from chromatography)
-
Ethanol (EtOH)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure, crystalline product.
IV. Purity Assessment: Analytical Methods
The purity of "this compound" should be assessed using a combination of chromatographic and spectroscopic techniques.
| Technique | Typical Parameters | Expected Outcome for Pure Compound |
| TLC | Mobile Phase: 20% EtOAc in HexanesStationary Phase: Silica gel | A single spot with a consistent Rf value. |
| HPLC | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)Detection: UV at a suitable wavelength (e.g., 254 nm) | A single major peak with a purity of >98%. |
| GC-MS | Column: Capillary column (e.g., DB-5 or equivalent)Injector Temp: 250 °COven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/minDetector: Mass Spectrometer | A single peak with the correct mass-to-charge ratio for the molecular ion. |
| ¹H NMR | Solvent: CDCl₃ | The spectrum should be clean with sharp peaks corresponding to the expected chemical shifts and coupling constants for the protons in the molecule. |
| ¹³C NMR | Solvent: CDCl₃ | The spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule. |
V. Visualization of Workflow
The following diagram illustrates a typical workflow for the purification and analysis of "this compound."
Caption: Purification workflow for this compound.
VI. References
Sources
Validation & Comparative
Comparative analysis of "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic core and functional handles make it an attractive scaffold for drug discovery. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into the strategic choices and experimental nuances of each approach.
Introduction
The indene framework is a common motif in medicinal chemistry, and the specific substitution pattern of the target molecule, with a methoxy group on the aromatic ring and a carboxylate at the 2-position of the dihydroindene core, makes it a precursor for a range of therapeutic agents. The selection of an appropriate synthetic route is a critical decision in any drug development program, impacting factors such as yield, purity, scalability, and cost. This guide will delve into two distinct and viable pathways for the preparation of this compound:
-
Route 1: Carboxymethylation of 5-methoxy-1-indanone followed by selective reduction. This approach leverages a readily available starting material and introduces the key functional group in a direct manner.
-
Route 2: Dieckmann Condensation of a substituted aromatic diester. This classic cyclization strategy offers an alternative for constructing the indene core.
This analysis will provide detailed experimental protocols, a comparison of key performance indicators, and a discussion of the advantages and disadvantages of each route to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: Carboxymethylation of 5-methoxy-1-indanone and Subsequent Reduction
This synthetic strategy commences with the commercially available 5-methoxy-1-indanone and proceeds through a two-step sequence involving carboxymethylation and a selective reduction of the resulting β-keto ester.
Step 1: Carboxymethylation of 5-methoxy-1-indanone
The initial step involves the introduction of a methoxycarbonyl group at the C-2 position of 5-methoxy-1-indanone. This is typically achieved through a base-mediated reaction with a suitable carboxylating agent, such as dimethyl carbonate. The mechanism involves the formation of an enolate at the α-position to the ketone, which then acts as a nucleophile.
Caption: Carboxymethylation of 5-methoxy-1-indanone.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 5-methoxy-1-indanone (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl carbonate (1.5 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is purified by column chromatography on silica gel.
Step 2: Selective Reduction of the β-Keto Ester
The subsequent step involves the reduction of the ketone at the C-1 position without affecting the ester functionality. This selective reduction is a critical transformation to arrive at the desired dihydroindene structure. Catalytic hydrogenation is a common and effective method for this purpose.
Caption: Selective reduction of the β-keto ester.
Experimental Protocol:
-
The Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford the desired product, this compound.
Route 2: Dieckmann Condensation
The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of a diester.[1][2] In this approach, a suitably substituted aromatic diester is synthesized and then cyclized to form the indene ring system.
Step 1: Synthesis of the Diester Precursor
The synthesis of the required diester precursor typically starts from 3-(3-methoxyphenyl)propionic acid. This acid is first converted to its methyl ester and then a second ester group is introduced at the benzylic position.
Caption: Synthesis of the diester precursor for Dieckmann condensation.
Experimental Protocol:
-
3-(3-methoxyphenyl)propionic acid is converted to its methyl ester using standard esterification conditions (e.g., thionyl chloride in methanol).
-
The resulting methyl 3-(3-methoxyphenyl)propionate is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the benzylic carbanion.
-
This carbanion is then quenched with methyl chloroformate to introduce the second ester group, yielding Dimethyl 2-(3-methoxyphenyl)succinate.
Step 2: Dieckmann Condensation
The synthesized diester is then subjected to an intramolecular cyclization using a strong base to afford the β-keto ester, which upon workup and decarboxylation would lead to the indanone, which can then be reduced as in Route 1. However, a more direct approach involves the cyclization to form the β-keto ester, which is then reduced.
Caption: Dieckmann condensation and subsequent reduction.
Experimental Protocol:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere, a solution of Dimethyl 2-(3-methoxyphenyl)succinate (1.0 eq) in anhydrous methanol is added dropwise.
-
The reaction mixture is heated to reflux for several hours until the cyclization is complete, as monitored by TLC.
-
After cooling, the reaction is neutralized with a weak acid and the solvent is removed under reduced pressure.
-
The resulting crude Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is then subjected to catalytic hydrogenation as described in Route 1, Step 2, to yield the final product.
Comparative Analysis
| Parameter | Route 1: Carboxymethylation & Reduction | Route 2: Dieckmann Condensation |
| Starting Material | 5-methoxy-1-indanone (commercially available) | 3-(3-methoxyphenyl)propionic acid (requires synthesis) |
| Number of Steps | 2 | 3 (including precursor synthesis) |
| Key Reactions | Enolate formation, Carboxymethylation, Catalytic Hydrogenation | Esterification, α-Carboxylation, Dieckmann Condensation, Catalytic Hydrogenation |
| Reagents & Conditions | NaH, Dimethyl Carbonate, H₂/Pd-C (generally mild) | LDA, Methyl Chloroformate, NaOMe (requires cryogenic conditions for LDA) |
| Potential Yield | Generally good to excellent | Can be variable depending on the efficiency of each step |
| Scalability | Generally straightforward | May present challenges due to the use of LDA and cryogenic conditions |
| Advantages | Shorter route, readily available starting material, milder conditions in the reduction step. | Utilizes a classic and well-understood named reaction. |
| Disadvantages | Use of sodium hydride requires careful handling. | Longer synthetic sequence, requires synthesis of the starting diester, use of strong, moisture-sensitive base (LDA) at low temperatures. Potential for side reactions during cyclization. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is arguably the more practical and efficient approach for laboratory-scale synthesis and has better potential for scale-up. The readily available starting material and the relatively straightforward reaction conditions make it an attractive choice. The key to success in this route lies in the efficient and selective reduction of the intermediate β-keto ester.
Route 2 , employing the Dieckmann condensation, is a more classic and potentially more challenging route. While it demonstrates the application of a fundamental organic reaction, the multi-step synthesis of the precursor and the use of strong bases at low temperatures may present practical difficulties.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the technical expertise of the laboratory personnel. This guide provides the foundational information to make an informed decision and to successfully synthesize this important pharmaceutical intermediate.
References
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
Sources
A Comparative Guide to the Structural Confirmation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Derivatives
This guide provides a comprehensive framework for the structural elucidation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate and its derivatives. As the functionalization of the indene scaffold is a key strategy in the development of bioactive molecules, unambiguous structural confirmation is paramount.[1] We will compare the primary analytical techniques, detailing not only the "how" but the critical "why" behind experimental choices, ensuring a self-validating approach to structural analysis.
The Analytical Challenge: Beyond Simple Confirmation
The 2,3-dihydro-1H-indene scaffold presents unique characterization challenges.[2] Isomerism, arising from substitutions on the aromatic ring or the five-membered ring, requires a multi-faceted analytical approach. The goal is not merely to confirm the presence of functional groups but to definitively establish their precise location and the overall connectivity of the molecule. This guide will focus on a logical workflow, beginning with the most accessible spectroscopic methods and progressing to the absolute confirmation offered by crystallography.
The Spectroscopic Toolkit: A Multi-Technique Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the foundation of structural analysis. Each technique provides a unique piece of the puzzle.
Workflow for Structural Elucidation
The following workflow illustrates a standard, logical progression for confirming the structure of a newly synthesized derivative.
Caption: General workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. High-field NMR provides the resolution necessary to distinguish between subtle structural differences.[3]
1D NMR: The First Look
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). For our core structure, we expect distinct signals for the aromatic protons, the methoxy group, the ester methyl group, and the aliphatic protons on the five-membered ring. The splitting patterns of the aromatic protons are particularly diagnostic for determining the substitution pattern.
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.
2D NMR: Connecting the Dots
When 1D spectra are complex or ambiguous, 2D NMR experiments are essential to definitively piece the structure together.[4][5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the connectivity within the aliphatic five-membered ring and identifying adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds. These long-range correlations are the key to connecting the different fragments of the molecule, for example, linking the methoxy protons to the aromatic ring at C5, or the aliphatic protons to the ester carbonyl carbon.
Expected NMR Data for the Parent Scaffold
The following tables summarize the expected NMR chemical shifts for the parent compound, this compound. Actual values will vary based on solvent and substitution.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |
|---|---|---|---|
| H4 | ~7.1-7.2 | d | C3, C5, C6, C7a |
| H6 | ~6.7-6.8 | dd | C4, C5, C7a |
| H7 | ~6.7-6.8 | d | C1, C5, C7a |
| 5-OCH₃ | ~3.8 | s | C5 |
| H1 (x2) | ~3.0-3.3 | m | C2, C3, C7, C7a |
| H3 (x2) | ~3.0-3.3 | m | C2, C4, C3a |
| H2 | ~3.4-3.6 | m | C1, C3, C=O |
| COOCH₃ | ~3.7 | s | C=O |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Key HMBC Correlations from |
|---|---|---|
| C=O | ~174 | H2, COOCH₃ |
| C5 | ~159 | H4, H6, 5-OCH₃ |
| C7a | ~145 | H1, H6, H7 |
| C3a | ~135 | H3, H4 |
| C4 | ~125 | H3, H6 |
| C6 | ~112 | H4, H7 |
| C7 | ~110 | H1, H6 |
| 5-OCH₃ | ~55 | 5-OCH₃ |
| COOCH₃ | ~52 | COOCH₃ |
| C2 | ~45 | H1, H3 |
| C1 | ~35 | H2, H7 |
| C3 | ~32 | H2, H4 |
Visualizing Key HMBC Correlations
This diagram highlights the essential long-range correlations that confirm the placement of the methoxy and carboxylate groups.
Sources
Navigating the Uncharted Territory of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Analogs: A Guide on an Unresolved Quest for Potency
The core challenge in developing more potent analogs of any given compound lies in the fundamental prerequisite of knowing its biological target. Without this critical piece of information, the concept of "potency" is undefined. Structure-Activity Relationship (SAR) studies, which are the cornerstone of medicinal chemistry and lead optimization, are contingent upon having a quantifiable biological endpoint, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) against a specific enzyme, receptor, or cellular pathway.
Currently, "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" is primarily cataloged as a research chemical or a synthetic intermediate by various chemical suppliers. While the indane core is a privileged scaffold found in numerous biologically active compounds, the specific biological activity of this particular methoxy-substituted carboxylate derivative is not disclosed in publicly accessible literature.
The Indane Scaffold: A Foundation for Diverse Biological Activities
The 2,3-dihydro-1H-indene framework is a well-established structural motif in medicinal chemistry, known to be a part of molecules with a wide range of pharmacological effects. This structural versatility suggests that "this compound" could serve as a valuable starting point for the synthesis of novel therapeutic agents, provided a biological target can be identified.
Charting a Course for Future Research: A Proposed Workflow
For researchers and drug development professionals intrigued by the potential of this scaffold, a systematic approach is necessary to unlock its therapeutic promise. The following experimental workflow outlines a logical progression from target identification to the development of potent analogs.
Figure 1. A proposed experimental workflow for the identification of a biological target and subsequent development of potent analogs of this compound.
Detailed Methodologies for Key Experiments
1. High-Throughput Screening (HTS):
-
Objective: To screen "this compound" against a large panel of known biological targets (e.g., enzymes, receptors, ion channels).
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Utilize commercially available HTS platforms that offer panels of hundreds of validated assays.
-
Dispense the compound at a fixed concentration (typically in the micromolar range) into assay plates containing the target and its substrate or ligand.
-
Measure the assay-specific signal (e.g., fluorescence, luminescence, absorbance) to determine the compound's effect on the target's activity.
-
Hits are identified as compounds that produce a significant change in the signal compared to controls.
-
2. Phenotypic Screening:
-
Objective: To identify the effect of the compound on cellular behavior or morphology without a preconceived target.
-
Protocol:
-
Culture relevant cell lines (e.g., cancer cells, neurons, immune cells) in multi-well plates.
-
Treat the cells with a range of concentrations of the compound.
-
Utilize high-content imaging or other multi-parametric readouts to assess changes in cell health, proliferation, morphology, or the expression of specific biomarkers.
-
Identified phenotypic changes can then guide hypothesis-driven studies to elucidate the underlying molecular mechanism and identify the biological target.
-
3. Analog Synthesis and Potency Determination:
Once a biological target is validated, a focused effort to synthesize analogs can commence. The following table provides a hypothetical framework for comparing the potency of newly synthesized analogs against the parent compound.
| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) vs. Target X | Fold Improvement vs. Parent |
| Parent | -OCH3 | -COOCH3 | To be determined | 1x |
| Analog 1 | -OH | -COOH | To be determined | To be determined |
| Analog 2 | -F | -CONH2 | To be determined | To be determined |
| Analog 3 | -Cl | -SO2NH2 | To be determined | To be determined |
Table 1. A template for organizing and comparing the potency data of "this compound" analogs once a biological target is identified.
Conclusion
While a direct comparison of potent "this compound" analogs is not currently possible due to a lack of publicly available biological data, this guide provides a comprehensive framework for researchers to embark on this discovery process. The indane scaffold holds significant promise, and a systematic approach encompassing target identification, assay development, and iterative medicinal chemistry is the key to unlocking the therapeutic potential of this and related molecules. The scientific community eagerly awaits the disclosure of research that will illuminate the biological activity of this intriguing compound and pave the way for the development of novel and potent therapeutic agents.
References
Due to the lack of specific literature on the biological activity and analogs of "this compound," a conventional reference list with links to authoritative sources on this specific topic cannot be provided. The information presented is based on general principles of drug discovery and medicinal chemistry.
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound may exhibit potent activity at its intended biological target, unforeseen interactions with other proteins, known as off-target effects or cross-reactivity, can lead to diminished efficacy or adverse events. This guide provides a comprehensive framework for investigating the cross-reactivity of a novel series of compounds, using Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate and its derivatives as a central case study. While the primary biological target of this specific scaffold is still under active investigation, with some evidence pointing towards modulation of G-protein coupled receptors (GPCRs) like dopamine receptors or other targets such as tubulin, this guide will equip researchers with the foundational knowledge and experimental protocols to thoroughly characterize their selectivity profile.[1][2][3][4]
The Imperative of Proactive Cross-Reactivity Profiling
The chemical scaffold of this compound presents a versatile platform for structural modifications.[5][6] Variations in substituent groups on the aromatic ring or modifications to the carboxylate moiety can significantly alter a compound's affinity and selectivity for its primary target. However, these same modifications can introduce unintended interactions with other structurally related or unrelated proteins. Early-stage assessment of cross-reactivity is not merely a precautionary measure; it is a critical step in derisking a drug discovery program. By identifying potential off-target interactions early, researchers can:
-
Optimize Lead Compounds: Guide medicinal chemistry efforts to enhance selectivity and minimize undesirable interactions.
-
Elucidate Mechanism of Action: Differentiate between on-target and off-target driven cellular effects.
-
Predict Potential Toxicities: Flag potential safety liabilities before advancing to more complex and costly in vivo studies.
-
Discover New Therapeutic Opportunities: Uncover unexpected, therapeutically relevant activities of a compound series.
This guide will focus on two primary methodologies for assessing cross-reactivity: competitive binding assays for a focused set of related receptors and broader kinase profiling for a more comprehensive screen against a large and functionally important class of enzymes.
Experimental Design: A Two-Pronged Approach to Uncovering Off-Target Interactions
A robust cross-reactivity assessment strategy often employs a tiered approach. Initially, a focused investigation against closely related targets is warranted, followed by a broader screen against a diverse panel of proteins.
Part 1: Focused Interrogation using Competitive Radioligand Binding Assays
Assuming a hypothetical primary target for our this compound derivatives, for instance, the Dopamine D2 receptor (D2R), a logical first step is to assess their binding affinity for other dopamine receptor subtypes (e.g., D1, D3, D4, and D5).[7] Competitive radioligand binding assays are a gold-standard method for determining the binding affinity (Ki) of unlabeled compounds.[8][9]
Caption: Workflow of a competitive radioligand binding assay.
1. Reagents and Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Radioligand appropriate for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
The results of such a study can be effectively summarized in a table for easy comparison of the selectivity profile of each derivative.
| Compound | D2R Ki (nM) | D1R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D5R Ki (nM) | D1R/D2R Selectivity | D3R/D2R Selectivity |
| Parent | 15 | >10,000 | 50 | 250 | >10,000 | >667 | 3.3 |
| Derivative A | 8 | >10,000 | 120 | 800 | >10,000 | >1250 | 15 |
| Derivative B | 150 | 5,000 | 300 | 1,200 | >10,000 | 33 | 2 |
| Derivative C | 5 | >10,000 | 15 | 150 | >10,000 | >2000 | 3 |
This is example data and does not reflect experimentally verified results.
From this hypothetical data, Derivative A demonstrates improved selectivity for D2R over D3R compared to the parent compound, while Derivative B shows a significant loss of potency and selectivity. Derivative C exhibits the highest potency for both D2R and D3R.
Part 2: Broad Spectrum Screening with Kinase Profiling
To identify potential cross-reactivity with a large and functionally diverse protein family, profiling against a panel of kinases is a highly valuable strategy.[10][11] Kinases are crucial regulators of cellular signaling, and unintended modulation can lead to significant off-target effects. Several commercial services offer comprehensive kinase profiling, often utilizing competition binding assays or enzymatic activity assays.[12][13][14]
Sources
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. King-Pharm Co., Ltd. [king-pharm.com]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. multispaninc.com [multispaninc.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Indene and Indanone Derivatives as Potential Anti-Inflammatory Agents: A Comparative Guide to In Vitro and In Vivo Efficacy
In the landscape of medicinal chemistry, the indene and indanone scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities, including potent anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on these core structures, offering insights for researchers and professionals in drug development. We will delve into the experimental data that underpins our understanding of these compounds, exploring the causal relationships behind experimental choices and providing detailed protocols for key assays.
The Rationale for Targeting Inflammation with Indene Derivatives
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic family in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[3][4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs.[4][5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[4] The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[3] Indene and indanone derivatives have shown promise as effective anti-inflammatory agents, with some exhibiting inhibitory effects on key inflammatory mediators.[1][6][7][8]
Experimental Workflow: From Benchtop to Preclinical Models
The journey of evaluating a potential anti-inflammatory drug candidate typically begins with cell-free or cell-based in vitro assays to establish initial activity and mechanism of action. Promising candidates then advance to in vivo models to assess their efficacy and safety in a whole-organism context.
Caption: Workflow for the in vitro TNF-α inhibition assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model of inflammation.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (e.g., n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin), and several test groups receiving different doses of the indene derivatives.
-
Compound Administration: Administer the test compounds and control substances orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
Derivatives of indene and indanone represent a promising class of compounds with significant anti-inflammatory potential. The collective evidence from in vitro studies, demonstrating inhibition of key inflammatory mediators such as TNF-α, IL-6, and COX-2, provides a strong mechanistic basis for their observed in vivo efficacy in established models of inflammation like the carrageenan-induced paw edema model. The successful translation of in vitro findings to in vivo therapeutic effects, as seen with certain 2-benzylidene-1-indanone derivatives, underscores the value of this chemical scaffold in the development of novel anti-inflammatory agents. Future research should focus on elucidating the structure-activity relationships within this class of compounds to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of inflammatory diseases.
References
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]
-
New indene-derivatives with anti-proliferative properties. PubMed. Available at: [Link]
-
Synthesis and Antiinflammatory Activities of Some 2,3‐Dihydro‐1H‐benz[e]indene‐1‐ and ‐3‐carboxylic Acids. ResearchGate. Available at: [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available at: [Link]
-
2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Available at: [Link]
-
Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones. PubMed. Available at: [Link]
-
Structure–Activity Relationships for In vitro and In vivo Toxicity. ResearchGate. Available at: [Link]
-
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. PubChem. Available at: [Link]
-
Regulation of cyclooxygenase activity by metamizol. PubMed. Available at: [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. Available at: [Link]
-
(PDF) Structure–Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-Microtubule AgentN-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues as Antitumor Agents. Amanote Research. Available at: [Link]
-
Recent developments in biological activities of indanones | Request PDF. ResearchGate. Available at: [Link]
-
In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed Central. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Enantiomers
Introduction
The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for drug design. Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a key synthetic intermediate whose utility is profoundly influenced by its stereochemistry. The carbon at the C-2 position is a chiral center, giving rise to a pair of enantiomers: (R)- and (S)-Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate.
In drug development, the differential activity of enantiomers is a critical consideration. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[2] Consequently, regulatory bodies worldwide mandate the separate evaluation of each enantiomer in a racemic drug.[2] This guide provides a comprehensive, in-depth comparison of the spectroscopic methodologies required to not only confirm the chemical identity of this indane derivative but, more importantly, to differentiate and quantify its enantiomers. We will move from foundational achiral analysis to the nuanced techniques that leverage a chiral environment for stereochemical elucidation.
Part 1: Foundational Spectroscopic Characterization (Achiral Analysis)
The initial step in analyzing any synthesized compound is to confirm its molecular structure. In an achiral spectroscopic environment (i.e., using standard solvents and reagents), the (R)- and (S)-enantiomers are indistinguishable. Their physical and chemical properties are identical, resulting in identical spectra. The data presented in this section, therefore, represents the characterization of the molecule's constitution, irrespective of its stereochemistry.
Molecular Structure
Caption: Chemical structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation. The proton (¹H) NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms, while the carbon (¹³C) NMR spectrum reveals the carbon framework. For this indane derivative, the spectra will confirm the presence of the aromatic ring, the five-membered aliphatic ring, the methoxy group, and the methyl ester.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Carbon Assignment | Predicted Shift (δ, ppm) |
| Ar-H (H4) | ~7.10 | d | C=O (ester) | ~174.0 |
| Ar-H (H6) | ~6.75 | dd | Ar-C (C5, C-O) | ~159.0 |
| Ar-H (H7) | ~6.70 | d | Ar-C (C3a, C7a) | ~145.0, ~133.0 |
| OCH₃ (ester) | ~3.75 | s | Ar-CH (C4, C6, C7) | ~125.0, ~112.0, ~111.0 |
| OCH₃ (methoxy) | ~3.80 | s | OCH₃ (methoxy) | ~55.5 |
| CH (H2) | ~3.60 | p | OCH₃ (ester) | ~52.0 |
| CH₂ (H1, H3) | ~3.00 - 3.40 | m | CH (C2) | ~45.0 |
| | | | CH₂ (C1, C3) | ~35.0, ~32.0 |
Causality: The chemical shifts are predicted based on typical values for substituted indane derivatives.[1][3] The aromatic protons show distinct splitting patterns due to their ortho and meta couplings. The methoxy and methyl ester protons appear as sharp singlets as they have no adjacent protons. The aliphatic protons on the five-membered ring (H1, H2, H3) form a complex, coupled system, often appearing as multiplets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key is to look for characteristic absorption bands corresponding to specific bond vibrations.
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1730 - 1750 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (ester & ether) | Stretch | 1250 - 1050 |
| sp² C-H (aromatic) | Stretch | 3100 - 3000 |
| sp³ C-H (aliphatic) | Stretch | 3000 - 2850 |
Causality: The strong absorption around 1735 cm⁻¹ is highly diagnostic for the ester carbonyl group. The presence of both sp² and sp³ C-H stretches confirms the combination of aromatic and saturated components in the structure. This data provides a rapid confirmation that the key functional groups have been successfully incorporated.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 3: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| [M]⁺ (Molecular Ion) | m/z 206 |
| Key Fragments | m/z 147 ([M-COOCH₃]⁺), m/z 175 ([M-OCH₃]⁺) |
Causality: The molecular ion peak at m/z 206 confirms the molecular weight. The fragmentation pattern is logical: the most likely fragmentation is the loss of the methyl ester radical (•COOCH₃) or the methoxy radical (•OCH₃), leading to stable benzylic carbocations.[5]
Part 2: Enantiomer Differentiation: The Role of a Chiral Environment
While the techniques above confirm the molecule's connectivity, they are blind to stereochemistry. To resolve and identify the (R)- and (S)-enantiomers, we must introduce a chiral influence, forcing the enantiomers to interact differently. This creates diastereomeric environments, which are energetically distinct and thus spectroscopically distinguishable.[6]
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers.[7] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times.
Principle of Separation: The choice of a CSP is paramount. For a molecule like ours, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point. Chiral recognition is achieved through a combination of transient interactions between the analyte and the chiral selector on the stationary phase, including:
-
Hydrogen Bonding: Between the ester carbonyl and the CSP.
-
π-π Stacking: Between the aromatic ring of the indane and aromatic groups on the CSP.
-
Steric Hindrance: The three-dimensional fit of the enantiomer into the chiral grooves of the CSP.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Dissolve ~1 mg of the racemic mixture in 1 mL of the initial mobile phase (e.g., 90:10 Hexane:Isopropanol). Filter through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system with a UV detector set to an appropriate wavelength (e.g., 275 nm) for the methoxy-substituted aromatic ring.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a recommended starting point.
-
Method Development:
-
Begin with an isocratic mobile phase of 90% Hexane and 10% Isopropanol at a flow rate of 1.0 mL/min.
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If resolution is still poor, switch the alcohol modifier (e.g., to Ethanol) and repeat the screening process.
-
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the retention times (t_R1, t_R2), selectivity factor (α), and resolution (R_s). An R_s value > 1.5 indicates baseline separation.
Data Presentation: Representative Chiral Chromatogram
Table 4: Representative Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (R_s) | 2.1 |
This data clearly demonstrates the successful separation of the two enantiomers, allowing for their individual quantification and collection for further studies.
Method B: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
An alternative to physical separation is to create a diastereomeric environment directly within the NMR tube. This is achieved by adding a chiral solvating agent (CSA). The CSA forms weak, transient complexes with both enantiomers. Because these new complexes—(R)-analyte-(R)-CSA and (S)-analyte-(R)-CSA—are diastereomers, they have different NMR spectra.
Principle of Differentiation: A common CSA is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). The hydroxyl group of TFAE can hydrogen bond with the ester carbonyl of our analyte, while the bulky anthryl group provides a chiral environment that causes differential shielding of the analyte's protons. This results in the splitting of signals that were singlets in the achiral spectrum into two separate signals of equal intensity for the racemate.
Caption: Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).
Experimental Protocol: NMR with CSA
-
Sample Preparation (Achiral): Prepare a standard solution of the racemic analyte (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Addition of CSA: To the same NMR tube, add the CSA (e.g., TFAE) in incremental amounts (e.g., 0.5, 1.0, 2.0 molar equivalents relative to the analyte).
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectrum for signal splitting. The magnitude of the chemical shift difference (Δδ) between the enantiomeric signals is dependent on the concentration of the CSA.
-
Data Analysis: Identify a proton signal that is sensitive to the chiral environment and shows clear splitting. The methoxy protons are often excellent probes for this purpose. The integration of the two new signals should be 1:1 for a racemic mixture.
Data Presentation: ¹H NMR Chemical Shift Comparison
Table 5: ¹H NMR Data for Methoxy Protons (δ, ppm) with and without CSA
| Proton Signal | Without CSA | With 2.0 eq. (R)-TFAE | Δδ (ppm) |
|---|
| OCH₃ (methoxy) | 3.80 (singlet) | 3.78 (singlet, Enantiomer 1)3.83 (singlet, Enantiomer 2) | 0.05 |
This method provides a powerful in-situ confirmation of chirality and allows for the determination of enantiomeric excess (ee) by comparing the integration of the split signals.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted spectroscopic approach. While foundational techniques like NMR, IR, and MS in achiral media are essential for confirming the molecule's identity and purity[1][4][5], they are insufficient for addressing its stereochemistry.
This guide has demonstrated that the differentiation of the (R)- and (S)-enantiomers is critically dependent on the introduction of a chiral environment. Chiral HPLC provides a robust method for physical separation, quantification, and preparative isolation[7], making it indispensable for quality control and further biological testing. Concurrently, NMR spectroscopy with chiral solvating agents offers a rapid and elegant in-situ method to verify chirality and determine enantiomeric excess directly in the NMR tube. The integration of these techniques provides a self-validating system, ensuring the unambiguous structural and stereochemical characterization required for advancing drug development programs.
References
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. European Journal of Medicinal Chemistry, 258, 115587. Available at: [Link]
-
Parker, S. F., et al. (2019). Spectroscopic characterisation of centropolyindanes. Physical Chemistry Chemical Physics, 21(10), 5439-5450. Available at: [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Retrieved from [Link]
-
JEOL Ltd. (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3321. Available at: [Link]
-
PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (2023). Lipase as a Chiral Selector Immobilised on Carboxylated Single-Walled Carbon Nanotubes and Encapsulated in the Organic Polymer M. Molecules, 28(18), 6668. Available at: [Link]
-
NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available at: [Link]
-
ResearchGate. (n.d.). Chiral ligand-exchange chromatography on an RP HPLC column coated with a new chiral selector derived from L-spinacine. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Chiral Drugs & Various Processes to Separate Enantiomers. Retrieved from [Link]
-
ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic characterisation of centropolyindanes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07311B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Structure-activity relationship (SAR) studies of "Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate" analogs
In the dynamic field of medicinal chemistry, the dihydroindene core has emerged as a versatile scaffold for the development of novel therapeutic agents. While the specific analog, Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, has not been extensively profiled in publicly available literature, a wealth of research on structurally related analogs provides profound insights into their structure-activity relationships (SAR). This guide offers a comprehensive comparison of dihydroindene derivatives, with a particular focus on their anticancer properties as tubulin polymerization inhibitors, drawing upon robust experimental data to inform future drug design and development.
Introduction: The Dihydroindene Scaffold - A Privileged Structure in Drug Discovery
The 2,3-dihydro-1H-indene framework, a bicyclic system composed of a benzene ring fused to a cyclopentane ring, has garnered significant attention from medicinal chemists. Its rigid, yet three-dimensional, structure provides a unique platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This guide will delve into the nuanced SAR of dihydroindene analogs, primarily through the lens of their potent activity as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1][2]
Comparative Analysis of Dihydroindene Analogs as Tubulin Polymerization Inhibitors
A significant breakthrough in the exploration of dihydroindene derivatives has been the discovery of their ability to inhibit tubulin polymerization by binding to the colchicine site.[1][2] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2]
The Core Scaffold and the Significance of Substitution Patterns
A pivotal study by Wang et al. (2023) provides a detailed SAR analysis of a series of novel dihydro-1H-indene derivatives.[1] Their work highlights the critical role of substituents on both the dihydroindene core (Ring A) and an appended phenyl ring (Ring B). The general scaffold investigated is presented below:
A generalized structure of the dihydroindene analogs investigated as tubulin polymerization inhibitors.
Key SAR Insights:
-
Substitution on the Dihydroindene Core (Ring A): The presence of methoxy groups on the dihydroindene core was found to be crucial for activity. Specifically, a 4,5,6-trimethoxy substitution pattern on the 2,3-dihydro-1H-indene core was a common feature among the most potent compounds.[1]
-
Substitution on the Phenyl Ring (Ring B): The nature and position of substituents on Ring B significantly modulated the antiproliferative activity.
-
Electron-donating groups on Ring B were generally more potent than electron-withdrawing groups. For instance, comparing a compound with a hydroxyl group (an electron-donating group) to one with a nitro group (an electron-withdrawing group) at the same position often revealed a significant drop in activity for the latter.[1]
-
A 4-hydroxy-3-methoxyphenyl substituent on Ring B (compound 12d in the study) emerged as the most potent analog against a panel of four cancer cell lines, with IC50 values in the nanomolar range (0.028–0.087 µM).[1][2]
-
Other beneficial substituents on Ring B included a 2,3-dihydrobenzofuran-5-yl group (compound 12q ) and an indole ring .[1]
-
Quantitative Comparison of Analog Performance
The antiproliferative activities of a selection of key dihydroindene analogs from the study by Wang et al. (2023) are summarized in the table below.[1] This data provides a clear quantitative comparison of how subtle structural modifications impact biological activity.
| Compound ID | Ring B Substituent | K562 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.035 | 0.028 | 0.041 | 0.087 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.042 | 0.033 | 0.056 | 0.102 |
| 12j | 3,4,5-trimethoxyphenyl | 0.088 | 0.075 | 0.115 | 0.154 |
| 12t | Indol-5-yl | 0.123 | 0.109 | 0.147 | 0.188 |
| CA-4 | (Positive Control) | 0.002 | 0.001 | 0.003 | 0.004 |
Data extracted from Wang, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.[1]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the SAR data, it is imperative to follow standardized and well-validated experimental protocols. The following sections detail the key assays used to characterize the biological activity of these dihydroindene analogs.
In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
This assay is fundamental for determining the antiproliferative activity of the synthesized compounds against various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Combretastatin A-4) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for the in vitro cell growth inhibition assay (CCK-8).
Tubulin Polymerization Assay
This assay directly measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) in a suitable buffer.
-
Compound Addition: Add the test compounds or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. The inhibitory effect is quantified by the reduction in the rate and extent of polymerization.
Mechanism of Action: Targeting the Colchicine Binding Site
The most potent dihydroindene analogs, such as compound 12d , were identified as tubulin polymerization inhibitors that bind to the colchicine site.[1][2] This binding event prevents the tubulin dimers from assembling into microtubules, a critical component of the cellular cytoskeleton. The disruption of microtubule dynamics has several downstream consequences, ultimately leading to cancer cell death.
Signaling pathway of dihydroindene analogs as tubulin polymerization inhibitors.
Conclusion and Future Directions
The structure-activity relationship studies of dihydroindene analogs have unveiled a promising class of compounds with potent anticancer activity. The key takeaways for researchers and drug development professionals are:
-
The dihydroindene scaffold is a viable starting point for the design of novel tubulin polymerization inhibitors.
-
Strategic placement of methoxy and hydroxy groups on the core and peripheral phenyl ring, respectively, is critical for high potency.
-
Electron-donating substituents on the peripheral ring generally enhance activity.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of different substituents on the dihydroindene core and the linker between the two aromatic rings may also lead to the discovery of even more potent and selective anticancer agents.
References
-
Wang, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
-
PubMed. (n.d.). 8-Carboxamidocyclazocine analogues: redefining the structure-activity relationships of 2,6-methano-3-benzazocines. PubMed. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link]
-
PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]
-
MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
-
National Center for Biotechnology Information. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PubMed Central. [Link]
-
PubMed. (2020). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors. PubMed. [Link]
Sources
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
This guide provides essential safety and logistical protocols for the proper disposal of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 65844-46-4). As drug development professionals and researchers, our foremost responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the highest degree of safety and regulatory compliance. The procedures outlined herein are designed to provide a self-validating system for waste management, grounded in established safety principles and regulatory frameworks.
Core Principle: Hazard-Informed Waste Management
A comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not universally available. In the absence of definitive data, the precautionary principle must be applied. Based on the chemical structure—an aromatic ether and a methyl ester—and data from analogous compounds, we must handle this substance as a hazardous material until proven otherwise. The responsibility for this hazardous waste determination rests with the generator—the laboratory that creates the waste.[1][2]
The primary hazards of structurally related compounds often include:
-
Acute toxicity (oral)[3]
-
Potential for long-term health effects[6]
-
Harm to aquatic life with long-lasting effects[6]
Therefore, disposal of this compound and its contaminated materials via standard drains or municipal trash is strictly prohibited.[7][8] All waste streams containing this chemical must be managed as regulated hazardous waste.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 65844-46-4 | [9] |
| Molecular Formula | C₁₂H₁₄O₃ | [10][11] |
| Molecular Weight | 206.24 g/mol | [11] |
| Assumed Hazards | Irritant (Skin, Eyes, Respiratory), Harmful if Swallowed, Potential Ecotoxicity | Inferred from analogous compounds[3][4][6] |
| Prohibited Disposal Routes | Sink/Drain Disposal, Regular Trash | [7] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12]
Step 1: Immediate Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring safe handling.
-
Action: Immediately upon generation, place waste this compound (whether in pure form, in solution, or as contaminated labware) into a designated, compatible hazardous waste container.
-
Causality: Segregating waste prevents inadvertent mixing with incompatible chemicals, such as strong acids, bases, or oxidizing agents, which could lead to violent reactions or the release of toxic gases.[13][14]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and environmental contamination.
-
Action:
-
Select a container made of a material chemically compatible with the waste. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended.
-
Ensure the container has a secure, leak-proof screw-top cap.[8]
-
Do not use food-grade containers, as this can lead to dangerous mix-ups.[13]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.
-
-
Causality: Chemical incompatibility can lead to the degradation of the container material, causing spills. A secure cap prevents the release of vapors and protects against spills if the container is knocked over.
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[13]
-
A clear list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The specific hazards associated with the waste (e.g., "Irritant," "Toxic," "Environmental Hazard").[13]
-
The date the container was first used and the date it becomes full.
-
-
Causality: Accurate labeling ensures that waste handlers are aware of the container's contents and associated dangers, allowing them to take appropriate precautions. It is also a strict requirement for acceptance by waste disposal facilities.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated and properly managed area within the laboratory.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[1][13] This area should be at or near the point of generation and under the control of laboratory personnel. The SAA must be equipped with secondary containment (such as a spill tray) to capture any potential leaks.
-
Causality: The SAA framework ensures that hazardous waste is managed safely in the laboratory, minimizing the risk of spills and exposure, while complying with accumulation time limits set by the EPA.[15]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for proper disposal.
-
Action: Once the waste container is full, or in accordance with your institution's policies, contact your organization's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[1][3]
-
Causality: Final disposal of hazardous waste is a highly regulated process that requires specialized knowledge and permits. Using a certified service ensures that the waste will be managed in an environmentally sound manner and in compliance with all federal, state, and local regulations.[12][16]
Decontamination of Empty Containers and Labware
Containers that once held this compound are not "empty" in a regulatory sense until properly decontaminated.[2]
-
Protocol:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous waste. It must be collected in a separate, properly labeled hazardous waste container.
-
Deface Label: Once the container is clean, completely remove or deface the original chemical label.[14]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[14]
-
-
Causality: Trace residues can still pose a significant hazard. The triple-rinse procedure transfers this residue into a solvent, which can then be managed as part of the liquid hazardous waste stream, ensuring complete containment.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Daniels Health. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Safety Data Sheet for Neutralene® 7030SF. John-Henry Enterprises, Inc. [Link]
-
Safety Data Sheet for Methyl quinoline-2-carboxylate. Angene Chemical. [Link]
-
This compound (C12H14O3). PubChemLite. [Link]
-
methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem. [Link]
-
1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem. [Link]
-
Safety Data Sheet for NMA, (Methyl-5-Norbornene-2,3-Dicarboxylic Anhydride). Electron Microscopy Sciences. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. co.monmouth.nj.us [co.monmouth.nj.us]
- 7. acs.org [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. 65844-46-4|this compound|BLD Pharm [bldpharm.com]
- 10. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]
- 11. This compound;CAS No.:65844-46-4 [chemshuttle.com]
- 12. needle.tube [needle.tube]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
This guide provides essential safety and logistical information for the handling, use, and disposal of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document is built on a foundation of scientific integrity and practical, field-proven insights to ensure the highest standards of laboratory safety.
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3][4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][4] |
This proactive hazard identification informs the subsequent control measures, including the selection of appropriate Personal Protective Equipment (PPE) and the implementation of proper engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[6][7]
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8] | To prevent skin contact and absorption. Thicker gloves offer better protection, but dexterity should also be considered.[9] |
| Eye and Face Protection | Chemical safety goggles.[8] A face shield should be worn over goggles when there is a significant splash hazard.[8][10] | To protect against splashes and aerosols that can cause serious eye damage.[7][11] |
| Body Protection | A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[8] | To protect the skin from accidental spills. |
| Respiratory Protection | Required when vapors or aerosols are generated. An N-95 or N-100 particle mask may be sufficient for most activities, but a chemical cartridge-type respirator is necessary for large spills.[9][10] | To prevent inhalation of potentially irritating or harmful aerosols. |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure to hazardous chemicals.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][12]
-
Handling: Avoid direct contact with the substance. Use only non-sparking tools and take precautionary measures against static discharge.[8][12] Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.[11]
Experimental Workflow for Safe Handling:
Caption: Workflow for Safe Handling of Chemical Compounds.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[8][11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete. |
Emergency Response Logic:
Caption: Immediate Steps for Emergency Response.
Disposal Plan
All waste generated from the handling of this compound, including contaminated consumables and unused material, must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][11] Do not dispose of down the drain.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of responsible scientific practice.
References
- Benchchem. Personal protective equipment for handling 3-Allyl-1H-indole.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Fisher Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Angene Chemical.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- EHS. Discover the Various Types of PPE for Optimal Chemical Safety.
- Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
- Echemi.
- PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-.
- PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
